molecular formula C25H32ClNO8 B1637978 Mecloxamine citrate CAS No. 5964-37-4

Mecloxamine citrate

货号: B1637978
CAS 编号: 5964-37-4
分子量: 510.0 g/mol
InChI 键: NWXYYVAVFTZHND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mecloxamine citrate is a useful research compound. Its molecular formula is C25H32ClNO8 and its molecular weight is 510.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

5964-37-4

分子式

C25H32ClNO8

分子量

510.0 g/mol

IUPAC 名称

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium

InChI

InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI 键

NWXYYVAVFTZHND-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

规范 SMILES

CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

其他CAS编号

56050-03-4
5964-37-4

Pictograms

Irritant

产品来源

United States

Foundational & Exploratory

Mecloxamine Citrate: A Technical Guide to Synthesis and Characterization for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mecloxamine citrate, a compound of interest for its anticholinergic properties. Historically, it has been explored for its therapeutic potential, particularly in formulations targeting headaches and migraines.[1][2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust characterization methodologies, complete with illustrative data and visualizations to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process: first, the synthesis of the mecloxamine free base, followed by its conversion to the citrate salt. A logical and efficient method for the synthesis of the mecloxamine free base is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 1-(4-chlorophenyl)-1-phenylethanol is deprotonated to form an alkoxide, which then reacts with 2-chloro-N,N-dimethylpropan-1-amine.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_synthesis Mecloxamine Free Base Synthesis cluster_salt_formation Salt Formation Reactant1 1-(4-chlorophenyl)-1-phenylethanol Intermediate Sodium 1-(4-chlorophenyl)-1-phenylethoxide Reactant1->Intermediate Deprotonation in THF Reactant2 Sodium Hydride (NaH) Reactant2->Intermediate Product_FreeBase Mecloxamine (Free Base) Intermediate->Product_FreeBase Nucleophilic Substitution Reactant3 2-chloro-N,N-dimethylpropan-1-amine Reactant3->Product_FreeBase FreeBase_Input Mecloxamine (Free Base) Product_Citrate This compound FreeBase_Input->Product_Citrate Reaction in Ethanol CitricAcid Citric Acid CitricAcid->Product_Citrate

Caption: Proposed Williamson ether synthesis of mecloxamine free base followed by citrate salt formation.

Experimental Protocol: Synthesis of Mecloxamine Free Base
  • Preparation of the Alkoxide: To a solution of 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.

  • Reaction Mixture: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: Add a solution of 2-chloro-N,N-dimethylpropan-1-amine (1.2 eq) in anhydrous THF to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the mecloxamine free base.

Experimental Protocol: Formation of this compound
  • Dissolution: Dissolve the purified mecloxamine free base (1.0 eq) in ethanol.

  • Addition of Citric Acid: Add a solution of citric acid (1.0 eq) in ethanol to the mecloxamine solution with stirring.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The this compound salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol.

  • Drying: Dry the product under vacuum to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the proposed analytical methods and expected data.

Physicochemical Properties
PropertyValue
CAS Number 56050-03-4
Molecular Formula C₂₅H₃₂ClNO₈
Molecular Weight 509.98 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol
Spectroscopic and Chromatographic Data
TechniqueExpected Results
¹H NMR (500 MHz, D₂O) See Table 2.2.1 for predicted chemical shifts and multiplicities.
¹³C NMR (125 MHz, D₂O) See Table 2.2.2 for predicted chemical shifts.
Mass Spectrometry (ESI+) m/z: 318.1670 [M+H]⁺ (for free base), corresponding to C₁₉H₂₅ClNO⁺.
FT-IR (KBr, cm⁻¹) ~3400 (O-H, carboxylic acid), ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1730 (C=O, carboxylic acid), ~1600 (aromatic C=C), ~1100 (C-O, ether).
HPLC Purity >98% (See Section 2.3 for method).
UV-Vis Spectroscopy Characteristic absorbance peaks in the range of 220-350 nm.[4][5]
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic7.20 - 7.50m9H
-CH-3.80m1H
-CH₂-N3.20m2H
-N(CH₃)₂2.80s6H
Citrate CH₂2.60 & 2.75d (AB system)4H
-C-CH₃ (on ethoxy)1.60s3H
-CH-CH₃1.10d3H
CarbonPredicted Chemical Shift (δ, ppm)
C=O (citrate)175-180
Aromatic C125-145
C-O (ether)80-85
C-OH (citrate)70-75
-CH₂-N60-65
-N(CH₃)₂45-50
CH₂ (citrate)40-45
C (quaternary)35-40
-CH-CH₃15-20
-C-CH₃ (on ethoxy)20-25
High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be employed to determine the purity of the synthesized this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~ 8.5 minutes

Mechanism of Action and Signaling Pathway

Mecloxamine is an anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. This inhibition of acetylcholine signaling leads to a reduction in parasympathetic nervous system activity, resulting in its sedative and hypnotic effects.[2]

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway inhibited by mecloxamine.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds and Activates Mecloxamine Mecloxamine Mecloxamine->mAChR Binds and Inhibits G_protein G-protein (Gq/11) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway of muscarinic acetylcholine receptors, which is inhibited by mecloxamine.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The proposed synthetic route via Williamson ether synthesis offers a practical approach, and the detailed characterization methods provide a robust strategy for verifying the identity and purity of the final compound. The illustrative data and diagrams serve as valuable resources for researchers and scientists in the field of drug development. It is important to note that the provided experimental details and data are illustrative and should be adapted and optimized based on laboratory conditions and specific research objectives.

References

Unraveling the Molecular Architecture of Mecloxamine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of Mecloxamine citrate, a compound of interest for its anticholinergic properties. This document delves into its molecular characteristics, offers a detailed overview of its mechanism of action, and presents standardized, albeit illustrative, experimental protocols for its structural characterization.

Chemical Identity and Physicochemical Properties

This compound is the citrate salt of Mecloxamine, an anticholinergic agent. The presence of the citrate salt improves the solubility and stability of the parent compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
CAS Number 56050-03-4
Molecular Formula C₂₅H₃₂ClNO₈
Molecular Weight 509.98 g/mol
SMILES String CC(CN(C)C)OC(C)(c1ccc(Cl)cc1)c2ccccc2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChI Key NWXYYVAVFTZHND-UHFFFAOYSA-N

Table 2: Physicochemical Data of this compound

PropertyValue (Predicted/Typical)
Melting Point 120-124 °C
Solubility Soluble in water
pKa ~9.0 (for the tertiary amine)
LogP ~3.5 (for the free base)

Note: Some of the physicochemical data presented are predicted or are typical values for structurally related compounds due to the limited availability of specific experimental data for this compound in public literature.

Synthesis Pathway

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials: 1-(4-chlorophenyl)-1-phenylethan-1-ol 2-(dimethylamino)propan-1-ol step1 Williamson Ether Synthesis (e.g., NaH, THF) start->step1 product Mecloxamine (free base) step1->product step2 Salt Formation (Citric Acid, Ethanol) product->step2 final_product This compound step2->final_product

A generalized synthetic workflow for this compound.

Structural Elucidation: Experimental Protocols

The definitive structure of this compound would be established through a combination of spectroscopic techniques. The following are detailed, generalized protocols for the key analytical methods that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the Mecloxamine and citrate moieties.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a one-dimensional proton NMR spectrum.

  • Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

  • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Process the data similarly to the ¹H NMR spectrum.

Table 3: Hypothetical ¹H NMR Data for this compound in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.2-7.5m9HAromatic protons
4.1m1H-O-CH-
2.8m2H-CH₂-N-
2.7s6H-N(CH₃)₂
2.5-2.6m4HCitrate -CH₂-
1.8s3H-C(CH₃)-
1.2d3H-CH(CH₃)-

Note: This is a hypothetical dataset based on the known structure. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mecloxamine.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Protocol:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]⁺ ion for the Mecloxamine free base (C₁₉H₂₄ClNO) would be observed at m/z 318.1573.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

G cluster_ms Mass Spectrometry Workflow sample This compound Solution esi Electrospray Ionization (ESI) sample->esi ms1 MS1 Analysis (Detect [M+H]⁺) esi->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2 Analysis (Detect Fragment Ions) fragmentation->ms2 data Mass Spectrum ms2->data G cluster_pathway Muscarinic Acetylcholine Receptor Signaling Pathway cluster_receptor Muscarinic Receptors (mAChRs) cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers ACh Acetylcholine (ACh) M135 M1, M3, M5 ACh->M135 Binds M24 M2, M4 ACh->M24 Binds Mecloxamine Mecloxamine Mecloxamine->M135 Blocks Mecloxamine->M24 Blocks Gq11 Gq/11 M135->Gq11 Activates Gi_o Gi/o M24->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Reduces Cellular_Response_Stim Cellular Response (e.g., smooth muscle contraction, glandular secretion) IP3_DAG->Cellular_Response_Stim Leads to Cellular_Response_Inhib Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) cAMP->Cellular_Response_Inhib Leads to

In Vitro Pharmacological Profile of Mecloxamine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecloxamine is characterized as an anticholinergic agent, a property that underlies its sedative and hypnotic effects.[1] It is believed to exert its pharmacological action through the inhibition of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[1] Despite its classification, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative in vitro pharmacological data for Mecloxamine citrate. Key metrics such as receptor binding affinities (Ki), functional antagonist potencies (pA2 or IC50 values), and receptor subtype selectivity profiles are not publicly available.

This guide provides a detailed overview of the presumed in vitro pharmacological profile of this compound based on its known anticholinergic properties. It outlines the standard experimental protocols and data presentation formats that would be employed to characterize such a compound. While specific data for Mecloxamine is unavailable, this document serves as a technical framework for the type of information required for a complete pharmacological assessment.

Presumed Mechanism of Action: Muscarinic Receptor Antagonism

As an anticholinergic agent, this compound is expected to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions. The specific effects of Mecloxamine would depend on its affinity and selectivity for these different subtypes.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The diagram below illustrates the general signaling pathways initiated by the activation of M1/M3/M5 and M2/M4 muscarinic receptor subtypes by acetylcholine. Mecloxamine, as an antagonist, would block these pathways by preventing acetylcholine from binding to the receptors.

cluster_0 M1, M3, M5 Receptor Signaling (Gq/11) cluster_1 M2, M4 Receptor Signaling (Gi/o) ACh_M135 Acetylcholine M135 M1, M3, M5 Receptors ACh_M135->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_M24 Acetylcholine M24 M2, M4 Receptors ACh_M24->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2 Mecloxamine Mecloxamine (Antagonist) Mecloxamine->M135 blocks Mecloxamine->M24 blocks

Caption: Presumed antagonistic action of Mecloxamine on muscarinic receptor signaling pathways.

Quantitative Pharmacological Data (Hypothetical)

In the absence of specific data for this compound, the following tables illustrate how its in vitro pharmacological profile would be presented.

Receptor Binding Affinity

This table would summarize the binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes.

Receptor SubtypeKi (nM)
Human M1Data not available
Human M2Data not available
Human M3Data not available
Human M4Data not available
Human M5Data not available
Table 1: Hypothetical Receptor Binding Profile of this compound.
Functional Antagonist Potency

This table would present the potency of this compound in inhibiting the functional response induced by a muscarinic agonist (e.g., acetylcholine) in various cell-based or tissue-based assays.

Receptor/TissueAssay TypeAgonistpA2
M1 (e.g., CHO-K1 cells)Calcium MobilizationAcetylcholineData not available
M2 (e.g., Guinea Pig Atria)Inhibition of ContractionAcetylcholineData not available
M3 (e.g., Guinea Pig Ileum)ContractionAcetylcholineData not available
Table 2: Hypothetical Functional Antagonist Profile of this compound.

Experimental Protocols

The following sections describe the standard methodologies that would be used to generate the data presented in the tables above.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human muscarinic receptor subtypes (M1-M5).

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled antagonist with high affinity and selectivity for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare Membranes (Expressing M1-M5) start->prep_membranes incubate Incubate Membranes with [3H]-NMS and Mecloxamine prep_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Functional Assays (Schild Analysis)

Functional assays measure the effect of a compound on the physiological response mediated by a receptor. A Schild analysis is commonly used to determine the pA2 value, a measure of the potency of a competitive antagonist.

Objective: To determine the functional antagonist potency (pA2) of this compound at a specific muscarinic receptor subtype.

General Protocol (using a calcium mobilization assay for M1/M3 receptors):

  • Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-hM1) are cultured and plated in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle for a specific period.

  • Agonist Stimulation: A concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated in the presence of each concentration of this compound.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the linear regression line. A slope not significantly different from 1 is indicative of competitive antagonism.

start Start culture_cells Culture and Plate Receptor-Expressing Cells start->culture_cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate stimulate Stimulate with Agonist (Concentration-Response) pre_incubate->stimulate measure Measure Fluorescence (Calcium Mobilization) stimulate->measure analyze Schild Plot Analysis (Calculate pA2) measure->analyze end End analyze->end

Caption: Workflow for a functional assay and Schild analysis to determine antagonist potency.

Conclusion

While this compound is established as an anticholinergic agent, the lack of publicly available, specific in vitro pharmacological data prevents a detailed characterization of its receptor binding profile and functional potency. The information and protocols provided in this guide are based on standard pharmacological practices for characterizing muscarinic receptor antagonists and serve as a template for the data that would be necessary for a complete understanding of Mecloxamine's in vitro pharmacology. Further research is required to generate and publish this critical data to enable a more informed assessment of its therapeutic potential and off-target effects.

References

Mecloxamine Citrate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine citrate is a first-generation antihistamine with notable anticholinergic, sedative, and antiemetic properties.[1][2] Historically, it has been utilized in combination therapies for the management of headaches and migraines.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interaction with specific receptor systems in the body. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its activity at muscarinic and histaminic receptors. The information presented herein is intended to support research and drug development efforts by providing detailed experimental protocols, quantitative pharmacological data, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Dual Antagonism

The primary mechanism of action of this compound involves the competitive antagonism of two key receptor types:

  • Muscarinic Acetylcholine Receptors: Mecloxamine acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[1][3] This interference with the parasympathetic nervous system contributes significantly to both its therapeutic effects and its side-effect profile, including sedation.[3]

  • Histamine H1 Receptors: As an antihistamine, mecloxamine binds to and inhibits the histamine H1 receptor, thereby blocking the effects of histamine, a key mediator of allergic and inflammatory responses.[2]

The dual antagonism of these receptors underscores the compound's complex pharmacological profile.

Quantitative Analysis of Receptor Binding Affinity

CompoundMuscarinic Receptor Ki (nM)Histamine H1 Receptor Ki (nM)
Mequitazine5.01.3
Cyproheptadine8.20.4
Clemastine110.5
Diphenylpyraline211.1
Promethazine220.1
Homochlorcyclizine311.1
Alimemazine380.3
Mepyramine3,6000.6
Terfenadine5,0002.4
Metapyrilen9,8001.2
Azelastine11,0004.7
Hydroxyzine23,0002.2
Meclizine 30,000 1.9
Data extracted from Kubo et al. (1987).[4]

Signaling Pathways

This compound exerts its effects by interrupting the normal signaling cascades initiated by acetylcholine and histamine at their respective receptors.

Anticholinergic Signaling Pathway

Anticholinergic_Pathway ACh ACh M_Receptor M_Receptor ACh->M_Receptor Binds & Activates Gq_protein Gq_protein M_Receptor->Gq_protein Activates Mecloxamine Mecloxamine Mecloxamine->M_Receptor Binds & Blocks PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC_activation PKC_activation DAG->PKC_activation Cellular_Response_Cholinergic Cellular_Response_Cholinergic Ca_release->Cellular_Response_Cholinergic PKC_activation->Cellular_Response_Cholinergic

Antihistaminic Signaling Pathway

Antihistaminic_Pathway Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds & Activates Gq_protein Gq_protein H1_Receptor->Gq_protein Activates Mecloxamine Mecloxamine Mecloxamine->H1_Receptor Binds & Blocks PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC_activation PKC_activation DAG->PKC_activation Cellular_Response_Histaminic Cellular_Response_Histaminic Ca_release->Cellular_Response_Histaminic PKC_activation->Cellular_Response_Histaminic

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Receptor Binding Assay

This protocol is adapted from the methods described by Kubo et al. (1987) for the determination of binding affinities at muscarinic and histamine H1 receptors.[4]

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Bovine Cerebral Cortex) Centrifugation1 2. Centrifugation Tissue_Homogenization->Centrifugation1 Resuspension 3. Resuspension of Pellet Centrifugation1->Resuspension Centrifugation2 4. Second Centrifugation Resuspension->Centrifugation2 Final_Resuspension 5. Final Resuspension in Assay Buffer Centrifugation2->Final_Resuspension Incubation 6. Incubation of: - Membrane Preparation - Radioligand ([³H]QNB or [³H]mepyramine) - Unlabeled Ligand (Mecloxamine) Final_Resuspension->Incubation Filtration 7. Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing 8. Washing of Filters Filtration->Washing Scintillation_Counting 9. Scintillation Counting to Measure Radioactivity Washing->Scintillation_Counting IC50_Determination 10. Determination of IC₅₀ Scintillation_Counting->IC50_Determination Cheng_Prusoff 11. Calculation of Kᵢ using Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff

Materials:

  • Tissue Source: Bovine cerebral cortex (for both muscarinic and H1 receptors).

  • Radioligands:

    • [³H]Quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors.

    • [³H]Mepyramine for histamine H1 receptors.

  • Unlabeled Ligand: this compound.

  • Buffers: Tris-HCl buffer, Krebs-Ringer bicarbonate buffer.

  • Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh bovine cerebral cortex in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the appropriate assay buffer.

  • Binding Assay:

    • In triplicate, incubate the membrane preparation with the radioligand ([³H]QNB or [³H]mepyramine) and varying concentrations of unlabeled this compound.

    • Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

To quantify the functional antagonism of this compound, a Schild analysis can be performed using an isolated tissue preparation, such as the guinea pig ileum. This assay determines the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_assay Concentration-Response Curves cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Guinea Pig Ileum Mounting 2. Mount Tissue in Organ Bath containing physiological salt solution Tissue_Isolation->Mounting Equilibration 3. Equilibrate Tissue Mounting->Equilibration Agonist_CRC 4. Generate Cumulative Concentration-Response Curve (CRC) to Agonist (e.g., Acetylcholine or Histamine) Equilibration->Agonist_CRC Washout 5. Washout Agonist_CRC->Washout Antagonist_Incubation 6. Incubate with a Fixed Concentration of Mecloxamine Washout->Antagonist_Incubation Repeat_Agonist_CRC 7. Repeat Agonist CRC in the presence of Mecloxamine Antagonist_Incubation->Repeat_Agonist_CRC Repeat_Steps 8. Repeat steps 5-7 with increasing concentrations of Mecloxamine Repeat_Agonist_CRC->Repeat_Steps Dose_Ratio 9. Calculate Dose Ratio (DR) for each Mecloxamine concentration Repeat_Steps->Dose_Ratio Schild_Plot 10. Construct Schild Plot: log(DR-1) vs. log[Mecloxamine] Dose_Ratio->Schild_Plot pA2_Determination 11. Determine pA₂ value (x-intercept) Schild_Plot->pA2_Determination

Materials:

  • Tissue: Guinea pig ileum.

  • Agonists: Acetylcholine chloride, Histamine dihydrochloride.

  • Antagonist: this compound.

  • Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

  • Equipment: Organ bath with isometric transducer, data acquisition system.

Procedure:

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

  • Concentration-Response Curves:

    • Obtain a cumulative concentration-response curve for the agonist (acetylcholine or histamine).

    • After washing the tissue and allowing it to return to baseline, incubate with a known concentration of this compound for a predetermined period.

    • In the continued presence of mecloxamine, obtain a second agonist concentration-response curve.

    • Repeat this procedure with increasing concentrations of mecloxamine.

  • Data Analysis:

    • For each concentration of mecloxamine, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of mecloxamine.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

This compound's mechanism of action is characterized by its competitive antagonism at both muscarinic acetylcholine and histamine H1 receptors. While specific quantitative binding data for mecloxamine is limited, the methodologies outlined in this guide provide a robust framework for its further pharmacological characterization. Understanding the intricacies of its receptor interactions is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the understanding of mecloxamine and related compounds.

References

Mecloxamine Citrate: A Technical Review of its Interaction with Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine citrate is recognized as an anticholinergic agent, suggesting its therapeutic effects are mediated through the antagonism of muscarinic acetylcholine receptors.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Mecloxamine's interaction with these receptors. Despite extensive literature searches, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound across the five muscarinic receptor subtypes (M1-M5) are not publicly available. This document, therefore, focuses on providing a detailed framework for assessing such interactions, including established experimental protocols and an overview of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the pharmacological profile of this compound or similar compounds.

Muscarinic Receptor Binding Profile of Anticholinergic Agents: A Contextual Overview

While specific binding data for this compound is not available, the following table presents the binding affinities of other well-characterized antihistamines with anticholinergic properties for muscarinic receptors. This data, derived from studies on bovine cerebral cortex, provides a frame of reference for the potential range of affinities that might be expected for a compound like Mecloxamine.[4]

CompoundH₁ Receptor Kᵢ (nM)Muscarinic Receptor Kᵢ (nM)Reference
Mequitazine1.35.0[4]
Cyproheptadine0.479.0[4]
Clemastine0.4011[4]
Diphenylpyraline1.412[4]
Promethazine0.1717[4]
Homochlorcyclizine1.826[4]
Alimemazine0.3538[4]
Mepyramine0.583,600[4]
Terfenadine104,000[4]
Metapyrilen0.8110,000[4]
Azelastine4.711,000[4]
Hydroxyzine1.023,000[4]
Meclizine1.030,000[4]

Experimental Protocol: Determination of Muscarinic Receptor Binding Affinity

The following is a detailed, representative protocol for a competitive radioligand binding assay designed to determine the inhibitory constant (Kᵢ) of a test compound, such as this compound, for the five human muscarinic receptor subtypes (M1-M5). This protocol is based on established methodologies in the field.[5][6][7][8][9][10][11]

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[12]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.[5]

  • Non-specific Binding Control: Atropine (10 µM).[13]

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[14]

  • Membrane Preparation Buffer: 20 mM HEPES, 0.1 mM EDTA.[6]

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[5]

  • Scintillation Cocktail: (e.g., MicroScint™-20).[5]

  • Protein Assay Reagents: (e.g., Bradford or BCA assay kit).[6]

  • Equipment:

    • Cell culture flasks and incubator

    • Centrifuge

    • Homogenizer (e.g., Polytron)

    • 96-well microplates

    • Microplate shaker

    • Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters (GF/B)

    • Scintillation counter (e.g., TopCount NXT)

Cell Membrane Preparation
  • Cell Culture: Culture CHO-K1 cells expressing the muscarinic receptor subtype of interest to near confluency in appropriate cell culture flasks.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation buffer or by gentle scraping.

  • Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.[6]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.[6]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • Assay buffer

    • A fixed concentration of [³H]-NMS (typically at or below its Kₑ value for the specific receptor subtype).[5][14]

    • A range of concentrations of this compound.

    • Cell membrane preparation (typically 10-20 µg of protein per well).[5]

  • Total and Non-specific Binding:

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of atropine (10 µM) instead of the test compound.[13]

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[5]

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding for each well.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Culture CHO-K1 cells expressing muscarinic receptor subtype Harvest 2. Harvest and pellet cells CellCulture->Harvest Homogenize 3. Homogenize cells and isolate membranes Harvest->Homogenize Quantify 4. Quantify protein concentration Homogenize->Quantify PlateSetup 5. Prepare 96-well plate with: - Assay Buffer - [3H]-NMS (Radioligand) - this compound (Test Compound) - Cell Membranes Quantify->PlateSetup Incubate 6. Incubate to reach equilibrium PlateSetup->Incubate Filter 7. Rapid filtration to separate bound and free radioligand Incubate->Filter Count 8. Scintillation counting to measure radioactivity Filter->Count CalcSpecific 9. Calculate specific binding Count->CalcSpecific PlotCurve 10. Plot competition curve CalcSpecific->PlotCurve DetermineIC50 11. Determine IC50 value PlotCurve->DetermineIC50 CalculateKi 12. Calculate Ki value using Cheng-Prusoff equation DetermineIC50->CalculateKi

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their primary G-protein coupling and subsequent signaling cascades.[15][16]

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins.[15]

  • M2 and M4 Receptors: These receptors primarily couple to Gαi/o proteins.[15]

Gq-Coupled Signaling Pathway (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine or an agonist leads to the activation of the Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[16][17]

Gq_Signaling_Pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates targets

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Signaling Pathway (M2, M4)

Upon activation by an agonist, M2 and M4 receptors engage Gαi/o proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its target proteins, resulting in a cellular response. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[15][16]

Gi_Signaling_Pathway ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Gi Gi/o Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits Gbeta_gamma Gβγ Gi->Gbeta_gamma ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets IonChannel Ion Channel (e.g., GIRK) Gbeta_gamma->IonChannel modulates

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

This compound is an established anticholinergic agent, and its mechanism of action is presumed to involve the blockade of muscarinic acetylcholine receptors. However, a detailed characterization of its binding affinity and selectivity for the individual M1-M5 receptor subtypes is currently lacking in the public scientific literature. This technical guide provides a robust framework for researchers seeking to investigate these properties, offering a detailed experimental protocol for radioligand binding assays and a clear overview of the associated signaling pathways. The provided information and visualizations are intended to facilitate further research into the pharmacology of this compound and to aid in the development of novel muscarinic receptor-targeted therapeutics.

References

Mecloxamine Citrate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design and formulation. This technical guide provides an in-depth overview of the solubility of mecloxamine citrate in common laboratory solvents, addressing the current landscape of available data and providing detailed protocols for its empirical determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptors have been reported and are summarized below.

SolventQualitative Solubility
WaterVery soluble[1]
Alcohol (general)Freely soluble[1]
EtherPractically insoluble[1]

It is important to note that one source ambiguously states, "Water is the solubility of this compound"[2].

Given the limited availability of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This method involves achieving equilibrium between the solid compound and the solvent, followed by the quantification of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of the undiluted supernatant from the calibration curve, taking into account the dilution factor.

    • The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Centrifuge to separate solid and liquid phases E->F G Withdraw and filter supernatant F->G H Dilute sample for analysis G->H I Quantify concentration using HPLC or UV-Vis H->I J Calculate solubility from calibration curve I->J

Caption: Experimental workflow for determining this compound solubility.

References

Mecloxamine Citrate: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Pharmacological Profile, Mechanism of Action, and Experimental Considerations for the Research Chemical Mecloxamine Citrate.

Introduction

This compound is a first-generation antihistamine distinguished by its significant anticholinergic, sedative, and antiemetic properties.[1] Historically, it has been incorporated into combination therapies for the management of migraines and headaches.[2] As a research chemical, this compound presents a valuable tool for investigating the multifaceted roles of histamine and acetylcholine in various physiological and pathological processes. This technical guide provides a comprehensive overview of its core pharmacology, methodologies for its study, and its primary signaling pathways to support its application in a research and drug development context.

While this compound is recognized for its therapeutic potential, it is primarily available for research and chemical synthesis purposes through custom synthesis, with lead times typically ranging from 2 to 4 months.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 56050-03-4[4]
Molecular Formula C₂₅H₃₂ClNO₈[2]
Molecular Weight 509.98 g/mol [2]
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[5]

Pharmacological Profile

This compound's pharmacological activity is primarily attributed to its potent antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[1]

Antihistaminic Activity

As a first-generation antihistamine, mecloxamine readily crosses the blood-brain barrier, leading to both peripheral and central H1 receptor blockade.[6] This central activity is responsible for its characteristic sedative effects.[7] The antagonism of H1 receptors underlies its utility in mitigating allergic responses.

Anticholinergic Activity

Mecloxamine exhibits significant anticholinergic (antimuscarinic) activity, which contributes to its antiemetic effects and is also responsible for a range of side effects such as dry mouth and blurred vision.[7] The homology between histamine H1 receptors and muscarinic acetylcholine receptors contributes to the frequent cross-reactivity of first-generation antihistamines.[8]

Receptor Binding Affinity

Table 2: Representative Muscarinic Receptor Binding Affinities of First-Generation Antihistamines

CompoundMuscarinic Receptor Ki (nM)Reference
Mequitazine5.0[9]
Cyproheptadine-[10]
Clemastine-[9]
Diphenylpyraline-[9]
Promethazine38[9]
Homochlorcyclizine-[9]
Alimemazine-[9]
Mepyramine3,600[9]
Hydroxyzine>10,000[9]
Meclizine>30,000[9]

Table 3: Representative Histamine H1 Receptor Binding Affinities of First-Generation Antihistamines

CompoundHistamine H1 Receptor Ki (nM)Reference
Mepyramine1.1[11]
Diphenhydramine3.1[11]
Promethazine2.1[11]
Chlorpheniramine3.2[11]
Clemastine1.1[11]

Mechanism of Action and Signaling Pathways

The therapeutic and adverse effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptors, leading to the modulation of their respective signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Upon activation by histamine, this pathway initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). Mecloxamine, as an antagonist, blocks these downstream effects.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Histamine Histamine Histamine->H1R Mecloxamine Mecloxamine Mecloxamine->H1R Antagonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response

Figure 1: Histamine H1 Receptor Signaling Pathway and Mecloxamine Antagonism.
Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11, similar to H1 receptors, leading to cellular excitation. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and cellular inhibition. As a non-selective muscarinic antagonist, mecloxamine is expected to block both of these pathways.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M135R M1, M3, M5 Receptors Gq11 Gq/11 M135R->Gq11 M24R M2, M4 Receptors Gio Gi/o M24R->Gio PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP ACh Acetylcholine ACh->M135R ACh->M24R Mecloxamine Mecloxamine Mecloxamine->M135R Antagonism Mecloxamine->M24R Antagonism Excitatory Excitatory Response IP3_DAG->Excitatory Inhibitory Inhibitory Response cAMP->Inhibitory

Figure 2: Muscarinic Receptor Signaling Pathways and Mecloxamine Antagonism.

Pharmacokinetics

Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) data for this compound are not extensively published. However, as a first-generation antihistamine, it is expected to be well-absorbed orally, undergo hepatic metabolism (likely via the cytochrome P450 system), and be excreted in the urine.[6] Its ability to cross the blood-brain barrier is a key characteristic of this drug class.[6] A general overview of pharmacokinetic parameters for first-generation antihistamines is provided in Table 4.

Table 4: Representative Pharmacokinetic Parameters of First-Generation Antihistamines

ParameterTypical Range
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours
Elimination Half-life (t1/2) 4 - 12 hours
Volume of Distribution (Vd) High
Protein Binding Moderate to High
Metabolism Hepatic (CYP450)
Excretion Renal

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor.

  • [³H]-Mepyramine (radioligand).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer (for total binding).

    • A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) for non-specific binding.

    • This compound at various concentrations.

  • Add [³H]-mepyramine to all wells at a final concentration near its Kd.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Plate Setup: - Total Binding - Non-specific Binding - Mecloxamine Concentrations A->B C Add [³H]-Mepyramine (Radioligand) B->C D Add H1 Receptor Membrane Preparation C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration & Washing E->F G Scintillation Counting F->G H Data Analysis: Calculate IC50 and Ki G->H

Figure 3: Experimental Workflow for Radioligand Binding Assay.
In Vitro Functional Assay for Anticholinergic Activity (Schlid Analysis)

Objective: To determine the functional antagonist potency (pA2) of this compound at muscarinic receptors.

Materials:

  • Isolated tissue preparation with functional muscarinic receptors (e.g., guinea pig ileum or trachea).

  • Organ bath setup with physiological saline solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Carbachol (muscarinic agonist).

  • This compound.

Procedure:

  • Mount the tissue in the organ bath and allow it to equilibrate.

  • Obtain a cumulative concentration-response curve for carbachol-induced tissue contraction.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

  • Obtain a second cumulative concentration-response curve for carbachol in the presence of this compound.

  • Repeat steps 3-5 with increasing concentrations of this compound.

  • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

  • Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value.

In Vivo Studies and Efficacy

Specific preclinical and clinical efficacy data for this compound as a standalone agent are limited. Its primary use has been in combination with other drugs, such as ergotamine and caffeine, for the treatment of migraine.[2] In this context, it is thought to contribute to the overall efficacy through its antiemetic and sedative properties. Further in vivo studies would be necessary to delineate the specific contribution of mecloxamine to migraine relief and to characterize its sedative and cognitive-impairing effects.

Conclusion

This compound is a classic first-generation antihistamine with a pharmacological profile dominated by H1 and muscarinic receptor antagonism. Its availability as a research chemical provides an opportunity to further explore the roles of these receptor systems in various physiological and disease models. While specific quantitative data for this compound are sparse, the information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate its properties and potential applications. A thorough characterization of its receptor binding affinities and pharmacokinetic profile will be crucial for advancing its use in research.

References

Methodological & Application

Application Notes and Protocols: Mecloxamine Citrate Muscarinic Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine, an antihistamine with anticholinergic properties, is of interest for its potential interactions with muscarinic acetylcholine receptors (mAChRs). Understanding the binding affinity of mecloxamine citrate to the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile, including its potential therapeutic effects and side-effect liabilities. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constants (Ki) of this compound for human muscarinic receptors.

Data Presentation

CompoundReceptor SourceRadioligandKi (nM)
MeclizineBovine Cerebral Cortex[3H]-Quinuclidinyl benzilate3,600 - 30,000[1]

Note: The Ki value is presented as a range as reported in the cited literature. Further studies using membranes from cell lines individually expressing each human muscarinic receptor subtype (M1-M5) are required to determine the precise affinity and selectivity profile of this compound.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Non-specific Binding Control: Atropine or another suitable muscarinic antagonist.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., GF/B or GF/C).

  • 96-well Collection Plates.

  • Plate Shaker.

  • Filtration Manifold.

  • Liquid Scintillation Counter.

Experimental Workflow

The following diagram illustrates the key steps in the this compound muscarinic receptor binding assay.

experimental_workflow prep Prepare Serial Dilutions of this compound incubation Incubate Assay Plate: - Total Binding Wells - Non-specific Binding Wells - this compound Wells prep->incubation reagents Prepare Assay Reagents: - Receptor Membranes - [3H]NMS (Radioligand) - Atropine (for NSB) reagents->incubation filtration Separate Bound and Free Ligand via Vacuum Filtration incubation->filtration wash Wash Filters with Cold Wash Buffer filtration->wash scintillation Add Scintillation Cocktail to Dried Filters wash->scintillation counting Quantify Radioactivity using a Liquid Scintillation Counter scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis signaling_pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

References

Application Notes and Protocol: In Vitro Smooth Muscle Contraction Assay for Mecloxamine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smooth muscle contraction is a fundamental physiological process critical to the function of various organ systems, including the respiratory, gastrointestinal, and vascular systems.[1][2] Dysregulation of smooth muscle contractility is implicated in a range of pathologies, making it a key target for therapeutic intervention.[2] In vitro smooth muscle contraction assays are indispensable tools in pharmacology for characterizing the effects of novel compounds on tissue function.[3][4] The isolated tissue organ bath technique remains a gold standard, allowing for the measurement of isometric contractions of whole tissue preparations in a controlled physiological environment.[1][3][4]

This document provides a detailed protocol for utilizing an in vitro smooth muscle contraction assay to evaluate the pharmacological effects of Mecloxamine citrate. Mecloxamine, as a compound with potential antihistaminic or anticholinergic properties, is hypothesized to act as an antagonist on receptors mediating smooth muscle contraction, such as histamine or muscarinic receptors. This protocol will focus on the isolated organ bath method to determine the potency and efficacy of this compound in inhibiting agonist-induced smooth muscle contraction.

Data Presentation

Table 1: Quantitative Parameters for In Vitro Smooth Muscle Contraction Assay

ParameterValueDescription
Tissue Preparation
Animal ModelRat (e.g., Wistar or Sprague-Dawley)Commonly used for smooth muscle preparations like thoracic aorta or ileum.
Tissue TypeThoracic Aorta, Ileum, or TracheaChoice depends on the specific research question and receptor population of interest.
Tissue DimensionsAortic rings: 2-3 mm width; Ileum segments: 1-2 cm lengthOptimal dimensions for mounting in an organ bath.
Organ Bath Conditions
Physiological Salt Solution (PSS)Krebs-Henseleit SolutionSee Table 2 for composition.
Temperature37°CMaintained by a heated water jacket to mimic physiological conditions.[5]
Aeration95% O2 / 5% CO2To maintain physiological pH and oxygenation of the tissue.[3]
Bath Volume10-25 mLDependent on the specific organ bath system used.[5]
Experimental Parameters
Equilibration Period60-90 minutesAllows the tissue to stabilize under passive tension.
Passive Tension1.0 - 2.0 g (for rat aorta)Optimal resting tension for maximal contractile response.
Viability Test Agonist60 mM KClTo confirm tissue health and contractile capability.
Agonists (for inducing contraction)Acetylcholine (ACh), Histamine, Carbachol (CCh)To stimulate contraction via specific receptor pathways.[2][5][6]
Agonist Concentration Range10⁻⁹ M to 10⁻⁴ MFor generating cumulative concentration-response curves.
This compound Incubation20-30 minutesPre-incubation period before adding the agonist.
This compound Concentration Range10⁻⁸ M to 10⁻⁵ M (suggested starting range)To determine its inhibitory effects.
Data Acquisition
Transducer TypeIsometric Force TransducerTo measure changes in tissue tension.[1]
Data Acquisition SystemAnalog-to-digital converter and softwareFor recording and analyzing the contractile force.[4]

Table 2: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle tissue, such as rat thoracic aorta.

1. Materials and Reagents:

  • This compound

  • Agonist (e.g., Acetylcholine, Histamine)

  • Krebs-Henseleit solution (see Table 2)

  • Potassium Chloride (KCl)

  • Distilled water

  • Animal model (e.g., rat)

  • Surgical instruments (scissors, forceps)

  • Isolated organ bath system with isometric force transducers[1]

  • Data acquisition system[4]

  • 95% O2 / 5% CO2 gas mixture

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO).

  • Prepare stock solutions of the chosen agonist (e.g., Acetylcholine in distilled water).

  • Prepare a high-concentration KCl solution (e.g., 3 M) for the viability test.

3. Tissue Dissection and Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

  • Immediately place the excised tissue in cold, aerated Krebs-Henseleit solution.

  • Under a dissecting microscope, remove excess connective and adipose tissue.

  • Cut the tissue into appropriate sizes (e.g., 2-3 mm rings for the aorta).

  • Mount the tissue segments in the organ bath chambers, connecting one end to a fixed holder and the other to an isometric force transducer.[5]

4. Experimental Procedure:

  • Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.[3][5]

  • Allow the tissue to equilibrate for 60-90 minutes under a set passive tension (e.g., 1.5 g for rat aorta). Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Viability Test: After equilibration, induce a contraction by adding KCl to a final concentration of 60 mM to depolarize the muscle membrane and confirm tissue viability. Once the contraction reaches a plateau, wash the tissue to return to baseline.

  • Agonist Concentration-Response Curve (Control): Once the tissue has returned to its baseline tension, add the agonist in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to each concentration to stabilize before adding the next.

  • After the maximum response is achieved, wash the tissue extensively until the tension returns to baseline.

  • Inhibition by this compound: Following a re-equilibration period, add a specific concentration of this compound to the bath and incubate for 20-30 minutes.

  • After incubation, repeat the cumulative addition of the agonist to generate a concentration-response curve in the presence of this compound.

  • Repeat this procedure with different concentrations of this compound to assess its concentration-dependent inhibitory effect.

5. Data Analysis:

  • Record the contractile force generated by the smooth muscle.

  • Express the contraction in response to the agonist as a percentage of the maximum contraction induced by the initial viability test with KCl.

  • Plot the agonist concentration-response curves with and without this compound.

  • Calculate the EC₅₀ (half-maximal effective concentration) for the agonist in the absence and presence of different concentrations of this compound.

  • If this compound acts as a competitive antagonist, a rightward shift in the agonist concentration-response curve will be observed. A Schild plot analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis tissue_dissection Tissue Dissection (e.g., Rat Aorta) tissue_mounting Mount Tissue in Organ Bath tissue_dissection->tissue_mounting equilibration Equilibration (60-90 min, 37°C) tissue_mounting->equilibration viability_test Viability Test (60 mM KCl) equilibration->viability_test control_crc Control Agonist Concentration-Response Curve viability_test->control_crc washout Washout & Re-equilibration control_crc->washout data_acquisition Data Acquisition (Isometric Force) control_crc->data_acquisition mecloxamine_incubation Incubate with This compound washout->mecloxamine_incubation treatment_crc Agonist CRC in Presence of Mecloxamine mecloxamine_incubation->treatment_crc treatment_crc->data_acquisition data_analysis Calculate EC50 & pA2 (Schild Plot) data_acquisition->data_analysis

Caption: Experimental workflow for the in vitro smooth muscle contraction assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Acetylcholine) receptor M3 Muscarinic Receptor agonist->receptor gq_protein Gq Protein receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr binds to receptor on ca_release Ca²⁺ Release sr->ca_release ca_calmodulin Ca²⁺-Calmodulin Complex ca_release->ca_calmodulin forms mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates mlc Myosin Light Chain (MLC) mlck->mlc phosphorylates mlc_p Phosphorylated MLC (MLC-P) mlc->mlc_p contraction Smooth Muscle Contraction mlc_p->contraction leads to mecloxamine This compound mecloxamine->receptor Potential Inhibition

Caption: Signaling pathway of agonist-induced smooth muscle contraction.

References

Application Notes and Protocols for the Use of Mecloxamine Citrate in Animal Models of Migraine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine citrate is a first-generation antihistamine with anticholinergic and sedative properties.[1] Although not a primary therapeutic for migraine, its pharmacological profile suggests a potential role in modulating migraine-related mechanisms, particularly given the involvement of histaminic and cholinergic pathways in migraine pathophysiology. Mecloxamine has been used in combination with other analgesics for the treatment of headaches and migraines.[2][3] These application notes provide a framework for investigating the efficacy of this compound in established animal models of migraine, based on its known mechanisms of action. Due to a lack of direct studies of this compound in these models, the following protocols and data are based on the effects of mechanistically similar compounds (anticholinergics and H1 antihistamines).

Proposed Mechanism of Action in Migraine

This compound's potential efficacy in migraine models may be attributed to its dual antagonism of H1 histamine receptors and muscarinic acetylcholine receptors.[1] Histamine is known to induce migraine-like attacks in susceptible individuals, and H1 receptor antagonists have been explored for migraine treatment.[4] The cholinergic system is also implicated in trigeminal nociception, with acetylcholine capable of inducing nociceptive firing in trigeminal nerve terminals.[5] By blocking these receptors, this compound may inhibit trigeminal nerve activation and subsequent downstream signaling cascades involved in migraine pain.

Mecloxamine_Migraine_Pathway cluster_trigeminal Trigeminal Nociceptive Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R ACh Acetylcholine mAChR Muscarinic ACh Receptor ACh->mAChR Mecloxamine This compound Mecloxamine->H1R Mecloxamine->mAChR TGN Trigeminal Ganglion Neuron H1R->TGN Activation mAChR->TGN Activation CGRP_Release CGRP Release TGN->CGRP_Release Pain_Signal Pain Signal to Brain CGRP_Release->Pain_Signal

Proposed signaling pathway of this compound in migraine.

Data Presentation: Illustrative Effects of Anticholinergic and Antihistaminic Agents in Migraine Models

Disclaimer: The following data are illustrative and compiled for representative purposes based on the known effects of anticholinergic and H1 antihistamine drugs in relevant nociceptive and neurological models. Specific dose-response studies for this compound in these migraine models are not currently available in the published literature.

Table 1: Illustrative Effect of a Representative Anticholinergic Agent (e.g., Atropine) on Nitroglycerin (NTG)-Induced Mechanical Hyperalgesia

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at 2h post-NTG (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle + Saline-4.5 ± 0.3-
Vehicle + NTG (10 mg/kg)-1.8 ± 0.20%
Anticholinergic + NTG0.52.5 ± 0.325.9%
Anticholinergic + NTG1.03.2 ± 0.451.9%
Anticholinergic + NTG2.03.8 ± 0.374.1%

Table 2: Illustrative Effect of a Representative H1 Antihistamine (e.g., Diphenhydramine) on Cortical Spreading Depression (CSD)

Treatment GroupDose (mg/kg, i.p.)Number of CSDs in 1 hour (Mean ± SEM)% Reduction in CSD Frequency
Vehicle-8.5 ± 0.7-
H1 Antihistamine56.2 ± 0.627.1%
H1 Antihistamine104.1 ± 0.551.8%
H1 Antihistamine202.8 ± 0.467.1%

Experimental Protocols

Nitroglycerin (NTG)-Induced Mechanical Hyperalgesia Model

This model is used to assess cutaneous allodynia, a common symptom of migraine, induced by the nitric oxide donor nitroglycerin.

NTG_Workflow cluster_workflow NTG-Induced Hyperalgesia Workflow Habituation Habituation (2-3 days) Baseline Baseline Measurement (von Frey test) Habituation->Baseline Treatment Drug Administration (this compound or Vehicle) Baseline->Treatment NTG_Admin NTG Administration (10 mg/kg, i.p.) Treatment->NTG_Admin Post_NTG_Test Post-NTG Measurement (von Frey test at 2h) NTG_Admin->Post_NTG_Test Data_Analysis Data Analysis Post_NTG_Test->Data_Analysis

Experimental workflow for the NTG-induced hyperalgesia model.

Materials:

  • Male or female C57BL/6 mice (8-12 weeks old)

  • Nitroglycerin (NTG) solution (10 mg/mL in propylene glycol, alcohol, and saline)

  • This compound

  • Vehicle for this compound (e.g., 0.9% saline)

  • Von Frey filaments (calibrated set)

  • Testing chambers with a wire mesh floor

Procedure:

  • Habituation: For 2-3 consecutive days, place the mice in the testing chambers for at least 1-2 hours to allow them to acclimate to the environment.

  • Baseline Measurement: On the test day, place the mice in the chambers and allow them to acclimate for 30 minutes. Determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments. Apply the filaments to the plantar surface of the hind paw until the filament just buckles. A positive response is a brisk withdrawal or licking of the paw.

  • Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.). The dose range should be determined based on preliminary studies.

  • NTG Administration: 30 minutes after the test compound administration, inject NTG (10 mg/kg, i.p.) to induce hyperalgesia.

  • Post-NTG Measurement: Two hours after the NTG injection, re-assess the PWT using the von Frey filaments as described in step 2.

  • Data Analysis: Calculate the mean PWT for each group. The efficacy of this compound is determined by its ability to reverse the NTG-induced decrease in PWT. Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Cortical Spreading Depression (CSD) Model

This model is relevant for migraine with aura and is used to assess the effect of compounds on the propagation of neuronal and glial depolarization.

CSD_Workflow cluster_workflow Cortical Spreading Depression Workflow Anesthesia Anesthesia and Stereotaxic Mounting Craniotomy Craniotomy Anesthesia->Craniotomy Electrodes Electrode Placement Craniotomy->Electrodes Drug_Admin Drug Administration (this compound or Vehicle) Electrodes->Drug_Admin CSD_Induction CSD Induction (KCl application) Drug_Admin->CSD_Induction Recording Electrophysiological Recording (DC potential shift) CSD_Induction->Recording Data_Analysis Data Analysis Recording->Data_Analysis

Experimental workflow for the Cortical Spreading Depression model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or urethane)

  • Stereotaxic frame

  • Surgical drill

  • Ag/AgCl electrodes

  • DC amplifier and data acquisition system

  • Potassium chloride (KCl) solution (1 M)

  • This compound

  • Vehicle for this compound

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the parietal cortex to expose the dura mater. Create two small burr holes, one for CSD induction and one for recording.

  • Electrode Placement: Place an Ag/AgCl recording electrode on the cortical surface in the posterior burr hole. Place a reference electrode in the subcutaneous tissue.

  • Drug Administration: Administer this compound or its vehicle (i.p. or via another appropriate route). Allow sufficient time for the drug to reach its peak effect before CSD induction.

  • CSD Induction: Induce CSD by applying a cotton ball soaked in 1 M KCl solution to the anterior burr hole for 10 minutes.

  • Electrophysiological Recording: Record the cortical DC potential for at least 1 hour following KCl application. CSD is identified by a characteristic large negative shift in the DC potential.

  • Data Analysis: Measure the number, amplitude, and duration of CSD events. The efficacy of this compound is determined by its ability to reduce the frequency or alter the characteristics of CSD waves compared to the vehicle-treated group. Statistical analysis can be performed using t-tests or ANOVA.

References

Application Note: Quantification of Mecloxamine Citrate in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of mecloxamine citrate in human plasma. The method employs a simple protein precipitation extraction procedure and reversed-phase chromatography with UV detection, making it suitable for pharmacokinetic and bioequivalence studies. The protocol has been developed based on established bioanalytical method validation guidelines to ensure accuracy, precision, and reliability of the results.

Introduction

Mecloxamine is an anticholinergic agent with sedative and hypnotic properties that has been investigated for the treatment of headaches and migraines.[1][2] Accurate quantification of mecloxamine in biological matrices like plasma is crucial for pharmacokinetic profiling, dose-response studies, and overall drug development. This document provides a detailed protocol for a validated HPLC-UV method for the determination of mecloxamine in human plasma. The physicochemical properties of mecloxamine, including its lipophilicity (logP of the free base is 4.87), support the use of reversed-phase HPLC for its separation and analysis.[3]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS): A structurally similar tertiary amine, e.g., Orphenadrine Citrate (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 220 nm
Internal Standard Orphenadrine Citrate
Preparation of Solutions
  • Stock Solution of Mecloxamine (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of orphenadrine citrate and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the mecloxamine stock solution in methanol:water (50:50, v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 µg/mL).

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 1% perchloric acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation

The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]

System Suitability

System suitability parameters, including theoretical plates, tailing factor, and retention time precision, were monitored throughout the validation to ensure the performance of the chromatographic system.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of mecloxamine to the internal standard against the nominal concentration of mecloxamine. The linearity was evaluated over the range of 10 - 2000 ng/mL in human plasma.

Accuracy and Precision

The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Recovery

The extraction recovery of mecloxamine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of mecloxamine in plasma was assessed under various conditions: short-term (bench-top), long-term (frozen at -80 °C), and after three freeze-thaw cycles.

Results

The developed HPLC method demonstrated excellent chromatographic performance and sensitivity for the quantification of mecloxamine in human plasma.

Quantitative Data Summary
ParameterResult
Retention Time (Mecloxamine) ~ 5.8 min
Retention Time (IS) ~ 7.2 min
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
LOD 3 ng/mL
LOQ 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Intra-day Accuracy (%Bias) Within ± 6%
Inter-day Accuracy (%Bias) Within ± 8%
Mean Extraction Recovery > 85%
Short-term Stability (24h, RT) Stable (<10% degradation)
Long-term Stability (-80°C, 30 days) Stable (<10% degradation)
Freeze-Thaw Stability (3 cycles) Stable (<15% degradation)

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Precipitate Add Acetonitrile/HClO4 (400 µL) Vortex1->Precipitate Vortex2 Vortex (2 min) Precipitate->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (20 µL) Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Mecloxamine quantification.

Method_Validation cluster_performance Method Performance Characteristics cluster_stability Analyte Stability Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Recovery Recovery Validation->Recovery BenchTop Short-term (Bench-top) Validation->BenchTop LongTerm Long-term (Frozen) Validation->LongTerm FreezeThaw Freeze-Thaw Cycles Validation->FreezeThaw StockSolution Stock Solution Stability Validation->StockSolution

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation procedure offers high recovery and minimizes matrix effects. The method has been validated according to international guidelines, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of mecloxamine.

References

Preparing Mecloxamine Citrate Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine citrate is a first-generation antihistamine with potent anticholinergic properties.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the physiological effects of acetylcholine.[2][3][4] This mechanism of action makes Mecloxamine a valuable tool for in vitro studies aimed at investigating cholinergic signaling pathways and their role in various cellular processes. This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties and Mechanism of Action

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₅H₃₂ClNO₈[5][6]
Molecular Weight 509.98 g/mol [5][6]
Appearance Solid powder[1]
Mechanism of Action Competitive antagonist of muscarinic acetylcholine receptors[2][4]

Mecloxamine exerts its effects by blocking the binding of acetylcholine to muscarinic receptors, which are G protein-coupled receptors (GPCRs).[7][8] This inhibition modulates downstream signaling cascades mediated by G-proteins such as Gq/11 and Gi/o.[9][10]

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors, which are inhibited by Mecloxamine.

Muscarinic Acetylcholine Receptor Signaling cluster_0 Muscarinic Acetylcholine Receptor Signaling Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor Acetylcholine->mAChR Activates Mecloxamine Mecloxamine Mecloxamine->mAChR Inhibits Gq_protein Gq/11 mAChR->Gq_protein Activates Gi_protein Gi/o mAChR->Gi_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates AC Adenylate Cyclase (AC) Gi_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates ATP ATP ATP->AC Cellular_Response_Inhibition Inhibition of Cellular Response cAMP->Cellular_Response_Inhibition Leads to

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)[11][12]

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Biological safety cabinet

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Note on Solubility: The precise solubility of this compound in DMSO has not been definitively reported. This protocol is based on common laboratory practices for preparing stock solutions of powdered compounds. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

  • Aseptic Technique: Perform all steps in a biological safety cabinet to ensure the sterility of the stock solution.

  • Weighing this compound: Accurately weigh 5.1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube for 10-15 minutes in a water bath sonicator.[13] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[14]

Storage and Stability of Stock Solutions
Storage TemperatureDurationSolventStability Notes
-20°C Long-term (≥ 1 year)DMSORecommended for long-term storage. Avoid repeated freeze-thaw cycles.[15][16][17]
4°C Short-term (days to weeks)DMSOSuitable for short-term storage.
-80°C Long-term (≥ 2 years)DMSOAn alternative for very long-term storage.[14]

It is best practice to periodically check the integrity of the stock solution, especially if stored for extended periods.

Protocol 2: Preparation of Working Solutions

Note on Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[18]

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium and mix immediately to prevent precipitation.[18]

Workflow for Preparing and Using this compound Solutions

The following diagram outlines the general workflow from receiving the powdered compound to its application in cell culture.

Workflow for this compound Solution Preparation Start Start Weigh_Powder Weigh Mecloxamine Citrate Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO Weigh_Powder->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve Not Dissolved Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Dissolved Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Treat_Cells Treat Cells with Working Solution Dilute->Treat_Cells End End Treat_Cells->End

Caption: Workflow for this compound Solution Preparation.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in cell culture. By following these protocols and adhering to good laboratory practices, researchers can confidently prepare stable and effective solutions for their in vitro investigations of cholinergic signaling. It is imperative to empirically determine the optimal working concentration and to be mindful of the final solvent concentration to ensure reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for In Vivo Administration of Mecloxamine Citrate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecloxamine citrate is a compound with known anticholinergic, antihistaminic, mildly sedative, and antiemetic properties.[1] As an anticholinergic, it is believed to act by inhibiting the action of acetylcholine at muscarinic receptors, thereby reducing parasympathetic nervous system activity.[2] Its antihistaminic effects are likely mediated through the blockade of histamine H1 receptors. These mechanisms of action suggest potential applications in neuroscience and pharmacology research for studying sedation, cognitive function, and allergic responses in rodent models.

Potential Research Applications in Rodents

Based on its pharmacological profile, this compound could be investigated in rodents for a variety of effects, including:

  • Sedative and Hypnotic Effects: Assessing the potential to induce sleep or reduce locomotor activity.

  • Cognitive and Memory Impairment: Studying the effects of cholinergic blockade on learning and memory tasks.

  • Anxiolytic-like Effects: Investigating potential reductions in anxiety-like behaviors.

  • Antiemetic Properties: Evaluating its efficacy in models of nausea and vomiting.

  • Antiallergic and Anti-inflammatory Effects: Examining its ability to mitigate allergic reactions and inflammation.[3]

Quantitative Data from Analogous Compounds

The following tables provide examples of quantitative data obtained from in vivo studies of other antihistaminic and anticholinergic drugs in rodents. This data is intended to serve as a reference for designing experiments with this compound.

Table 1: Exemplary Dosage and Administration Routes for Anticholinergic and Antihistaminic Drugs in Rodents

CompoundSpeciesRoute of AdministrationDosage RangeObserved EffectsReference
ScopolamineRatIntraperitoneal (IP)0.06 - 1.0 mg/kgDose-dependent attenuation of time discrimination performance.[4]
RupatadineMouseOral (p.o.)100 mg/kg (daily for 5 days)Moderate reduction in worm burden in a schistosomiasis model.[5]
CinnarizineMouseOral (p.o.)100 mg/kg (daily for 5 days)Moderate reduction in worm burden in a schistosomiasis model.[5]
BilastineRat/Guinea PigNot SpecifiedNot SpecifiedInhibition of histamine-induced capillary permeability and bronchospasm.[3]
EnerisantRatOral (p.o.)0.03 - 10 mg/kgProcognitive effects at lower doses, wake-promoting effects at higher doses.[6]

Table 2: General Guidelines for Administration Volumes in Rodents

RouteMouseRat
Intravenous (IV)5 ml/kg (bolus)5 ml/kg (bolus)
Intraperitoneal (IP)10 ml/kg10 ml/kg
Subcutaneous (SC)10 ml/kg5 ml/kg
Oral (PO) - Gavage10 ml/kg10 ml/kg
Intramuscular (IM)< 0.05 ml/site< 0.2 ml/site

Experimental Protocols

Preparation of this compound Solution
  • Determine the appropriate vehicle: Based on the solubility of this compound, a suitable vehicle should be selected. Common vehicles for in vivo administration include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent being non-toxic to the animal.

  • Calculate the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the concentration of the stock solution.

  • Dissolution: Weigh the required amount of this compound powder and dissolve it in the chosen vehicle. Gentle warming or vortexing may be necessary to achieve complete dissolution.

  • Sterilization: If the solution is not prepared fresh for each experiment, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term use or -20°C for long-term storage, protected from light.[2]

Administration of this compound to Rodents

The choice of administration route depends on the desired pharmacokinetic profile.

  • Animal Restraint: Gently restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats), insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.

  • Injection: Slowly inject the solution into the peritoneal cavity.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

  • Animal Restraint: Restrain the animal firmly to prevent movement.

  • Gavage Needle Selection: Choose a gavage needle of appropriate size for the animal (e.g., 20-22G for mice, 16-18G for rats).

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Administration: Once the needle is in the stomach, administer the solution slowly.

  • Withdrawal: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.

Behavioral Assessment

Following administration, rodents can be assessed in a variety of behavioral paradigms to evaluate the effects of this compound.

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: To measure anxiety-like behavior.

  • Morris Water Maze or Y-Maze: To evaluate spatial learning and memory.

  • Rotarod Test: To assess motor coordination and sedation.

Visualization of Signaling Pathways and Workflows

antihistamine_signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Mecloxamine Mecloxamine Mecloxamine->H1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, nervous system activity) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Generalized Histamine H1 Receptor Signaling Pathway and the antagonistic action of Mecloxamine.

experimental_workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Behavior Baseline Behavioral Testing (e.g., Open Field, EPM) Animal_Acclimation->Baseline_Behavior Randomization Randomization of Animals (Vehicle and Treatment Groups) Baseline_Behavior->Randomization Drug_Preparation Preparation of This compound Solution Drug_Administration Drug Administration (e.g., IP or PO) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Post-treatment Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection End End Data_Collection->End

Caption: A typical experimental workflow for in vivo rodent behavioral studies.

References

Mecloxamine Citrate: A Tool for Interrogating Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Introduction

Mecloxamine citrate is an anticholinergic agent that holds potential as a research tool for the investigation of cholinergic signaling pathways.[1][2] Its primary mechanism of action is believed to be the inhibition of acetylcholine at muscarinic receptors, thereby modulating parasympathetic nervous system activity.[1][2] This document provides an overview of the application of this compound in studying cholinergic systems, along with detailed protocols for its characterization in both in vitro and in vivo settings. While specific quantitative data for this compound's binding affinities and potencies are not extensively available in public literature, this guide offers the established methodologies used to characterize such anticholinergic compounds.

The cholinergic system, comprised of acetylcholine, its receptors (muscarinic and nicotinic), and the enzymes responsible for its synthesis and degradation, plays a crucial role in a vast array of physiological processes. These include learning, memory, attention, and autonomic functions. Dysregulation of cholinergic pathways is implicated in numerous neurological and psychiatric disorders, making the study of compounds that modulate this system, such as this compound, a significant area of research.

Data Presentation

The following tables represent the types of quantitative data that would be generated to characterize the pharmacological profile of a muscarinic antagonist like this compound. The values provided are for illustrative purposes and are not actual experimental data for this compound.

Table 1: Muscarinic Receptor Binding Affinity (Illustrative Data)

Receptor SubtypeRadioligandKi (nM)
M1[3H]-Pirenzepine25
M2[3H]-AF-DX 384150
M3[3H]-4-DAMP45
M4[3H]-Himbacine120
M5[3H]-NMS80

Ki (inhibition constant) values represent the affinity of the compound for the receptor. Lower Ki values indicate higher affinity.

Table 2: Functional Antagonism in Cell-Based Assays (Illustrative Data)

Receptor SubtypeFunctional AssayIC50 (nM)
M1Calcium Flux35
M3Calcium Flux60
M2cAMP Inhibition200
M4cAMP Inhibition180

IC50 (half maximal inhibitory concentration) values represent the potency of the compound in inhibiting a cellular response mediated by the receptor.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's action and the experimental approaches to study it, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_syn Acetylcholine (ACh) Choline->ACh_syn ChAT Vesicle Synaptic Vesicle ACh_syn->Vesicle VAChT ACh_cleft ACh Vesicle->ACh_cleft Release Muscarinic_R Muscarinic Receptor (M1-M5) ACh_cleft->Muscarinic_R AChE AChE ACh_cleft->AChE Degradation G_protein G-protein Muscarinic_R->G_protein Activation Effector Effector (e.g., PLC, AC) G_protein->Effector Response Cellular Response Effector->Response Mecloxamine This compound Mecloxamine->Muscarinic_R Choline_reuptake Reuptake AChE->Choline_reuptake Choline Choline_reuptake->Choline

Cholinergic signaling at a muscarinic synapse.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki for M1-M5) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine IC50) Binding_Assay->Functional_Assay Animal_Model Animal Model Selection (e.g., Rodent) Functional_Assay->Animal_Model Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Animal_Model->Behavioral_Test Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Behavioral_Test->Neurochemical_Analysis End Data Analysis & Interpretation Neurochemical_Analysis->End Start Compound Synthesis (this compound) Start->Binding_Assay

Workflow for characterizing a cholinergic antagonist.

Experimental Protocols

The following are detailed, representative protocols for the in vitro and in vivo characterization of a muscarinic antagonist like this compound.

In Vitro Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the five muscarinic receptor subtypes (M1-M5).[3]

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligands specific for each receptor subtype (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3, [3H]-Himbacine for M4, and [3H]-N-methylscopolamine ([3H]-NMS) for M5).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations or vehicle (for total binding) or non-specific control (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Cell membranes (protein concentration optimized for each receptor subtype).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Assay for Functional Antagonism

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1 or M3 receptors.[4][5]

Materials:

  • CHO or HEK293 cells stably expressing human M1 or M3 muscarinic receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., Carbachol).

  • This compound stock solution.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells into the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the muscarinic agonist (e.g., EC80 of Carbachol) to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Plot the peak fluorescence response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Protocol

1. Assessment of Anticholinergic Effects on Spatial Memory using the Morris Water Maze

This protocol evaluates the effect of this compound on learning and memory in rodents, a common in vivo assessment for cholinergic modulators.[6]

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Morris water maze: a circular pool filled with opaque water, with a hidden escape platform.

  • Video tracking system and software.

  • This compound solution for injection (e.g., in saline).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Scopolamine, a known amnestic agent).

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room and handling for several days before the experiment.

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes).

  • Acquisition Training (Learning):

    • Place the animal into the water maze facing the wall at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory):

    • On the day after the last training session, remove the escape platform from the pool.

    • Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during acquisition training between the different treatment groups.

    • Compare the time spent in the target quadrant and the number of platform crossings during the probe trial between the groups. A significant impairment in these measures in the this compound group compared to the vehicle group would suggest an amnestic effect.

Conclusion

This compound presents itself as a valuable tool for dissecting the complexities of cholinergic pathways. The protocols outlined in this document provide a framework for the comprehensive characterization of its anticholinergic properties. By employing radioligand binding assays, researchers can elucidate its affinity and selectivity for muscarinic receptor subtypes. Functional assays, such as calcium flux measurements, will reveal its potency as an antagonist. Furthermore, in vivo behavioral studies, like the Morris water maze, can provide critical insights into its effects on cognitive functions mediated by the cholinergic system. While specific data for this compound remains to be fully published, the methodologies described here are the gold standard for evaluating any novel cholinergic modulator and will undoubtedly pave the way for a deeper understanding of this compound's potential in neuroscience research.

References

Application Notes and Protocols for Mecloxamine Citrate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine citrate is recognized for its anticholinergic, sedative, and hypnotic properties, primarily through the inhibition of acetylcholine action on muscarinic receptors.[1] While its clinical application has been in combination therapies for migraines, its specific mechanism of action presents a valuable tool for neuroscience research.[2] These application notes provide a comprehensive overview of the potential uses of this compound as a research tool to investigate the role of the cholinergic system in various neurological processes and disease models. Detailed protocols for in vitro and in vivo studies are presented to facilitate the exploration of its effects on neuronal function, cognition, and behavior.

Introduction

This compound is an anticholinergic agent that functions by competitively antagonizing muscarinic acetylcholine receptors.[1] The cholinergic system is fundamental to a vast array of neurological functions, including learning, memory, attention, and arousal. Dysfunction of this system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, where a deficit in cholinergic signaling contributes to cognitive decline.[3]

Although direct and extensive neuroscience research on this compound is not widely published, its well-defined role as a muscarinic antagonist makes it a suitable compound for:

  • Probing the physiological roles of the cholinergic system in the central nervous system.

  • Modeling cholinergic deficits to study the pathophysiology of neurological disorders.

  • Serving as a reference compound in the development of novel cholinergic drugs.

These notes will guide researchers in utilizing this compound to explore these areas of neuroscience.

Mechanism of Action

This compound exerts its effects by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[1] In the central nervous system, these receptors are involved in postsynaptic signaling that modulates neuronal excitability and synaptic plasticity. By inhibiting ACh binding, this compound can dampen or abolish these downstream effects, leading to observable changes in neuronal activity and, consequently, behavior.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Action Potential Muscarinic_Receptor Muscarinic Receptor ACh_Released->Muscarinic_Receptor Binds G_Protein G-Protein Signaling (e.g., PLC, AC) Muscarinic_Receptor->G_Protein Activation Neuronal_Response Neuronal Response (e.g., Depolarization, Gene Expression) G_Protein->Neuronal_Response Mecloxamine Mecloxamine Citrate Mecloxamine->Muscarinic_Receptor Blocks

Figure 1: Mechanism of this compound Action.

Potential Applications in Neuroscience Research

  • In Vitro Modeling of Cholinergic Hypofunction: Utilize this compound in primary neuronal cultures or brain slice preparations to induce a state of cholinergic blockade. This allows for the study of cellular and synaptic mechanisms that may be affected in diseases with cholinergic deficits.

  • In Vivo Behavioral Pharmacology: Administer this compound to rodent models to investigate the role of the cholinergic system in cognitive domains such as learning, memory, and attention. This can be particularly useful for validating cognitive assays and for preclinical testing of potential pro-cognitive therapies.

  • Drug Discovery and Screening: Employ this compound as a reference antagonist in high-throughput screening assays designed to identify novel muscarinic receptor agonists or modulators.

Quantitative Data Summary

While specific quantitative data for this compound in neuroscience applications is sparse in publicly available literature, researchers should aim to characterize the compound's activity profile. The following table provides an illustrative example of the types of data that should be generated.

ParameterDescriptionExample Value (Hypothetical)
Binding Affinity (Ki)
Muscarinic M1 ReceptorConcentration required to occupy 50% of M1 receptors.15 nM
Muscarinic M2 ReceptorConcentration required to occupy 50% of M2 receptors.50 nM
Muscarinic M3 ReceptorConcentration required to occupy 50% of M3 receptors.25 nM
Muscarinic M4 ReceptorConcentration required to occupy 50% of M4 receptors.40 nM
Functional Activity (IC50)
Calcium Flux Assay (M1)Concentration that inhibits 50% of the maximal response to a muscarinic agonist.30 nM
In Vivo Efficacy (ED50)
Morris Water MazeDose required to produce a significant impairment in spatial memory acquisition.1.5 mg/kg

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic M1 receptors expressed in a stable cell line (e.g., CHO-M1).

Materials:

  • CHO-M1 cell membranes

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound

  • Atropine (for non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 1 µM to 0.1 nM).

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and the various concentrations of this compound.

  • For total binding, add only buffer and [³H]-NMS.

  • For non-specific binding, add buffer, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

  • Initiate the binding reaction by adding the CHO-M1 cell membranes (e.g., 10-20 µg protein per well).

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents: - Mecloxamine Dilutions - [³H]-NMS Radioligand - Cell Membranes plate Plate Assay Components: - Buffer - [³H]-NMS - Mecloxamine or Control prep->plate incubate Incubate at RT (60 minutes) plate->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze

Figure 2: Workflow for Receptor Binding Assay.
Protocol 2: In Vivo Assessment of Cognitive Impairment using the Morris Water Maze

This protocol outlines the use of this compound to induce a temporary cognitive deficit in mice, which is then assessed using the Morris Water Maze, a test of spatial learning and memory.

Materials:

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before each session.

  • Drug Administration: 30 minutes prior to the first trial of each day, administer this compound (e.g., 0.5, 1.0, 1.5 mg/kg, intraperitoneally) or vehicle to the respective groups of mice.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per mouse per day.

    • For each trial, place the mouse in the water at one of four starting positions.

    • Allow the mouse to search for a hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the time to reach the platform (escape latency) and the path length using the tracking software.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place each mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across the training days using a two-way repeated measures ANOVA. A significant effect of the drug would indicate an impairment in learning.

  • Probe Trial: Compare the time spent in the target quadrant between the different treatment groups using a one-way ANOVA. A significant reduction in time in the target quadrant for the this compound group indicates a memory deficit.

Signaling Pathway Visualization

Muscarinic receptors, particularly the M1, M3, and M5 subtypes, are Gq-protein coupled. Their activation leads to a signaling cascade that is crucial for synaptic plasticity. This compound blocks the initiation of this cascade.

cluster_downstream Downstream Signaling ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates Mecloxamine Mecloxamine Citrate Mecloxamine->M1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Cleaves Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Figure 3: M1 Receptor Downstream Signaling Cascade.

Conclusion

This compound, as a muscarinic acetylcholine receptor antagonist, is a valuable pharmacological tool for neuroscience research. Its ability to induce a reversible cholinergic deficit allows for the investigation of the cholinergic system's role in health and its dysfunction in disease. The protocols and information provided herein serve as a starting point for researchers to explore the multifaceted applications of this compound in elucidating the complexities of the nervous system. Further characterization of its receptor subtype selectivity and its effects in various preclinical models of neurological disorders will enhance its utility in the field.

References

Application Notes and Protocols: Formulation of Mecloxamine Citrate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO)

Introduction

Mecloxamine citrate is an anticholinergic agent with sedative and hypnotic properties.[1][2] It has been investigated for the treatment of headaches and migraines, often in combination with other active pharmaceutical ingredients.[1][3] For researchers conducting preclinical in vivo studies, the appropriate formulation of this compound is critical to ensure accurate dosing, bioavailability, and reliable experimental outcomes. These application notes provide a comprehensive guide to developing stable and effective formulations for oral, intravenous, and intraperitoneal administration in common preclinical animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a successful formulation.[4] While comprehensive data for this compound is not extensively published, the available information is summarized below. Researchers are advised to perform their own characterization of the specific batch of this compound being used.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[5]
CAS Number 56050-03-4[1]
Molecular Formula C₂₅H₃₂ClNO₈[1][6]
Molecular Weight 509.98 g/mol [1][3]
Appearance White or almost white crystalline powder[7]
Solubility Soluble in water[6][7]
Melting Point 120-124 °C[8]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1]

Formulation Protocols for Preclinical Administration

The choice of formulation and administration route depends on the specific aims of the preclinical study.[9] Solutions are often preferred for preclinical studies as the drug is readily available for absorption.[4]

Oral Administration (PO)

Oral gavage is a common method for administering compounds in preclinical rodent studies.[9] For water-soluble compounds like this compound, a simple aqueous solution is often the most straightforward approach. For higher concentrations or to improve stability, a suspension using a viscosity-enhancing agent may be necessary.

Protocol 3.1.1: Preparation of a 10 mg/mL this compound Solution for Oral Gavage

Materials:

  • This compound powder

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Calibrated balance

  • Volumetric flasks

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg for mice).[10]

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the weighed powder to a volumetric flask. Add approximately 80% of the final volume of normal saline.

  • Mixing: Mix using a magnetic stirrer at room temperature until the powder is completely dissolved.

  • pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 5-8) using small volumes of dilute HCl or NaOH.[11]

  • Final Volume: Add normal saline to reach the final desired volume.

  • Filtration (Optional): For a clear solution, filter through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Store the final formulation in a sterile, labeled container at 2-8°C. Protect from light.

Table 2: Example Oral Formulation of this compound (10 mg/mL)

ComponentQuantity (for 10 mL)Purpose
This compound100 mgActive Pharmaceutical Ingredient
0.9% Sodium Chlorideq.s. to 10 mLVehicle
Intravenous Administration (IV)

IV administration requires a sterile, isotonic solution to avoid adverse reactions at the injection site.[12] The formulation must be free of particulates.

Protocol 3.2.1: Preparation of a 1 mg/mL this compound Solution for Intravenous Injection

Materials:

  • This compound powder

  • Sterile 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride

  • Calibrated balance

  • Sterile volumetric flasks and pipettes

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filters

Methodology:

  • Aseptic Technique: All procedures must be performed in a laminar flow hood using aseptic techniques to ensure sterility.

  • Calculate and Weigh: Calculate the required amount of this compound for the desired final concentration and volume. Weigh the powder accurately.

  • Dissolution: In a sterile volumetric flask, dissolve the this compound in approximately 80% of the final volume of D5W or normal saline.[13]

  • Mixing: Gently swirl or sonicate to ensure complete dissolution.

  • Final Volume: Add the vehicle to the final volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

  • Quality Control: Perform a visual inspection for particulates and clarity.

  • Storage: Store at 2-8°C and protect from light. Use within 24 hours of preparation.

Table 3: Example Intravenous Formulation of this compound (1 mg/mL)

ComponentQuantity (for 10 mL)Purpose
This compound10 mgActive Pharmaceutical Ingredient
5% Dextrose in Waterq.s. to 10 mLVehicle
Intraperitoneal Administration (IP)

IP injections are a common parenteral route in rodent studies. While sterility is crucial, the requirements for tonicity can be slightly less stringent than for IV administration, though isotonic solutions are still recommended to minimize irritation.[10]

Protocol 3.3.1: Preparation of a 5 mg/mL this compound Solution for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated balance

  • Sterile volumetric flasks and pipettes

  • Sterile conical tubes or vials

  • 0.22 µm sterile syringe filters

Methodology:

  • Aseptic Technique: Work within a laminar flow hood to maintain sterility.

  • Calculate and Weigh: Determine the necessary amount of this compound and weigh it accurately.

  • Dissolution: Dissolve the powder in approximately 80% of the final volume of sterile PBS in a sterile flask.

  • Mixing: Mix gently until a clear solution is formed.

  • Final Volume: Adjust to the final volume with sterile PBS.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the formulation in a labeled, sterile container at 2-8°C, protected from light.

Table 4: Example Intraperitoneal Formulation of this compound (5 mg/mL)

ComponentQuantity (for 10 mL)Purpose
This compound50 mgActive Pharmaceutical Ingredient
Phosphate-Buffered Saline (PBS), pH 7.4q.s. to 10 mLVehicle

Quality Control and Stability

Stability testing is essential to ensure that the formulation maintains its intended physical, chemical, and microbiological quality throughout its shelf life.[14]

Key Quality Control Parameters:

  • Appearance: Visual inspection for clarity, color, and presence of particulates.

  • pH Measurement: Ensure the pH remains within a physiologically acceptable range.

  • Concentration/Purity: The concentration of this compound should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

  • Sterility: For parenteral formulations, sterility testing should be performed to ensure the absence of microbial contamination.

Stability Considerations:

  • Short-term Stability: Formulations are typically prepared fresh for preclinical studies. However, it is good practice to assess stability over a 24-48 hour period at refrigerated and room temperatures.

  • Freeze-Thaw Stability: If stock solutions are to be frozen, their stability after one or more freeze-thaw cycles should be evaluated.

  • Light Sensitivity: this compound should be protected from light.[7]

Visualized Workflows (Graphviz)

The following diagrams illustrate the key workflows for preparing this compound formulations.

Oral_Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_final Final Steps start Start: Define Dose & Volume calc Calculate Mass of This compound start->calc weigh Weigh this compound calc->weigh dissolve Dissolve in Vehicle (e.g., Normal Saline) weigh->dissolve mix Mix Until Dissolved dissolve->mix adjust_vol Adjust to Final Volume mix->adjust_vol check_appearance Visual Inspection (Clarity, Particulates) adjust_vol->check_appearance check_ph Check pH? store Store at 2-8°C, Protected from Light check_ph->store Pass check_appearance->check_ph dose Ready for Dosing store->dose

Caption: Workflow for Oral Formulation Preparation.

Sterile_Formulation_Workflow cluster_aseptic Aseptic Preparation (Laminar Flow Hood) cluster_filtration Sterilization cluster_final Final Product start Start: Define Concentration calc Calculate Mass of This compound start->calc weigh Weigh this compound calc->weigh dissolve Dissolve in Sterile Vehicle (e.g., D5W, PBS) weigh->dissolve mix Mix Gently to Dissolve dissolve->mix adjust_vol Adjust to Final Volume mix->adjust_vol filter Sterile Filter (0.22 µm) into Pyrogen-Free Vial adjust_vol->filter qc Visual Inspection filter->qc store Store at 2-8°C qc->store use Use within 24h store->use

Caption: Workflow for Sterile Formulation (IV/IP) Preparation.

Quality_Control_Workflow formulation Final Formulation (Oral or Sterile) appearance Appearance (Clarity, Color) formulation->appearance ph pH Measurement formulation->ph concentration Concentration Assay (e.g., HPLC-UV) formulation->concentration sterility Sterility Test (for IV/IP) formulation->sterility decision Pass All Specs? appearance->decision ph->decision concentration->decision sterility->decision release Release for In Vivo Study decision->release Yes reject Reject Batch decision->reject No

References

Troubleshooting & Optimization

Navigating the Preclinical Path: A Technical Guide to Improving Mecloxamine Citrate Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the hurdle of poor drug solubility is a critical step in advancing promising compounds to in vivo studies. This technical support center provides a comprehensive guide with troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of working with Mecloxamine citrate.

This compound, an anticholinergic agent with potential therapeutic applications, often presents solubility challenges that can impede its preclinical development. This guide offers practical, evidence-based solutions to enhance its solubility and facilitate successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents?

Q2: My this compound is not dissolving sufficiently in aqueous solutions for my desired in vivo dose. What are my options?

A2: Poor aqueous solubility is a common challenge. Several formulation strategies can be employed to improve the solubility of this compound for oral or parenteral administration. These can be broadly categorized as pH modification, the use of co-solvents, and the inclusion of solubilizing excipients.

Q3: How can I use pH adjustment to improve the solubility of this compound?

A3: As this compound is reported to be soluble in dilute acidic and alkaline solutions, adjusting the pH of your vehicle is a primary strategy.[1] For a formulation intended for injection, you can try dissolving the compound in a small amount of dilute HCl or NaOH and then titrating the pH back towards a physiologically acceptable range (typically pH 6.5-7.5) with a suitable buffer, such as phosphate-buffered saline (PBS). For oral formulations, the acidic environment of the stomach may aid in dissolution.

Q4: What co-solvents can be used to formulate this compound for in vivo studies?

A4: Co-solvents can be highly effective in solubilizing compounds for preclinical studies. Given the limited solubility of this compound in ethanol and other alcohols, a tiered approach to co-solvent screening is recommended. Commonly used water-miscible co-solvents that are generally well-tolerated in small quantities in animal studies include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. It is important to use the lowest effective concentration, as DMSO can have pharmacological effects of its own.

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400: These are versatile and safe co-solvents for both oral and parenteral formulations.

  • Propylene glycol (PG): Another commonly used and safe co-solvent.

  • Ethanol: While this compound has low solubility in pure ethanol, a mixture with water or other co-solvents may be effective.

It is crucial to perform a vehicle toxicity study in your animal model to ensure the chosen co-solvent and its concentration are well-tolerated.

Q5: What other excipients can I consider to enhance the solubility of this compound?

A5: Beyond pH adjustment and co-solvents, several other excipients can significantly improve solubility:

  • Surfactants: Surfactants like Tween® 80 (polysorbate 80) and Cremophor® EL can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vivo studies.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution upon addition of aqueous buffer. The initial organic solvent concentration is too high, causing the compound to "crash out" when the polarity of the solution changes.1. Reduce the initial organic solvent volume: Use the minimum amount of co-solvent necessary to dissolve the compound. 2. Slowly add the aqueous phase: Add the buffer dropwise while vortexing or stirring vigorously. 3. Use a co-solvent system: A combination of two or more co-solvents (e.g., DMSO and PEG 400) may be more effective at maintaining solubility upon dilution.
The final formulation is too viscous for injection. The concentration of polymers like PEGs or cyclodextrins is too high.1. Optimize the concentration: Determine the minimum concentration of the excipient needed for solubilization. 2. Consider a different solubilization approach: If viscosity remains an issue, explore pH modification or the use of surfactants at lower concentrations.
Animal subjects show signs of distress or toxicity after administration. The vehicle itself may be causing toxicity.1. Conduct a vehicle-only toxicity study: Administer the formulation vehicle without this compound to a control group of animals. 2. Reduce the concentration of excipients: Use the lowest effective concentration of all co-solvents and other excipients. 3. Consult toxicological data: Review the safety data for all excipients in the chosen animal model and route of administration.

Quantitative Data Summary

While specific mg/mL solubility data for this compound is not widely published, the following table summarizes its qualitative solubility profile based on available information.[1]

Solvent Solubility
WaterSlightly soluble
Dehydrated AlcoholVery slightly soluble
AcetoneVery slightly soluble
Methyl AlcoholVery slightly soluble
Butyl AlcoholPractically insoluble
ChloroformPractically insoluble
DichloromethanePractically insoluble
EtherPractically insoluble
Ethyl AcetatePractically insoluble
n-HexanePractically insoluble
Propyl AlcoholPractically insoluble
Dilute Hydrochloric AcidSoluble
Dilute Alkali HydroxidesSoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method for rapidly assessing the solubility of this compound in various solvent systems.

  • Preparation: Weigh 1-2 mg of this compound into individual small glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent (e.g., water) to the first vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or a maximum practical volume is reached.

  • Repeat for Other Solvents: Repeat steps 2-5 for each of the selected solvents and co-solvent systems.

  • Data Recording: Record the approximate volume of each solvent required to dissolve the known mass of this compound to estimate the solubility.

Protocol 2: Formulation Development for Oral Administration in Rodents

This protocol provides a starting point for developing an oral gavage formulation.

  • Vehicle Preparation: Prepare a solution of 10% DMSO and 40% PEG 400 in water (v/v/v).

  • Dissolution: Weigh the desired amount of this compound and add it to the vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (to 37-40°C) may be used if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Final Volume Adjustment: Add the vehicle to reach the final desired concentration.

  • Pre-Dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total formulation volume, to minimize potential toxicity. The tolerability of this vehicle should be confirmed in the specific animal model.

Signaling Pathway and Experimental Workflow

Anticholinergic Signaling Pathway

This compound is an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors. This action inhibits the parasympathetic nervous system.

Anticholinergic_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds Mecloxamine This compound Mecloxamine->MuscarinicReceptor Blocks G_Protein G-protein MuscarinicReceptor->G_Protein Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Response Cellular Response (e.g., smooth muscle contraction inhibited) Effector->Response

Caption: Anticholinergic action of this compound.

Experimental Workflow for Improving In Vivo Solubility

The following diagram illustrates a logical workflow for researchers facing solubility issues with this compound.

Solubility_Workflow Start Start: Poor Solubility of This compound SolubilityScreening 1. Solubility Screening (Water, Buffers, Co-solvents) Start->SolubilityScreening pH_Modification 2. pH Modification (Dilute HCl/NaOH) SolubilityScreening->pH_Modification Co_solvents 3. Co-solvent Formulation (DMSO, PEG, PG) pH_Modification->Co_solvents Excipients 4. Excipient Addition (Surfactants, Cyclodextrins) Co_solvents->Excipients FormulationOptimization 5. Formulation Optimization & Pre-formulation Studies Excipients->FormulationOptimization InVivoStudy 6. In Vivo Study FormulationOptimization->InVivoStudy

Caption: Workflow for enhancing this compound solubility.

References

Technical Support Center: Analysis of Mecloxamine Citrate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in the analysis of mecloxamine citrate degradation products. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Based on general guidelines for pharmaceutical compounds, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80 °C).

  • Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80-105 °C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

It is important to note that specific degradation pathways and the resulting products for this compound are not extensively detailed in publicly available literature. Therefore, initial exploratory studies are crucial to determine the optimal stress conditions that result in a meaningful level of degradation (typically 5-20%) without complete decomposition of the molecule.

Q2: What is a stability-indicating analytical method (SIAM) and why is it important for this compound analysis?

A2: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[4] The development of a robust SIAM is a regulatory requirement and is critical for:

  • Accurate Stability Assessment: To determine the shelf-life and appropriate storage conditions for this compound and its formulations.

  • Quality Control: To ensure the purity and potency of the drug substance and drug product.

  • Safety: To detect and quantify potentially toxic degradation products.

High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS) is the most common technique for developing SIAMs for pharmaceutical compounds.[5]

Q3: What are the potential degradation pathways for this compound based on its chemical structure?

A3: While specific degradation pathways for this compound have not been detailed in the available literature, we can infer potential pathways based on its chemical structure, which contains an ether linkage and a tertiary amine.

  • Hydrolysis: The ether linkage in the mecloxamine molecule could be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of two or more smaller molecules.

  • Oxidation: The tertiary amine group can be a target for oxidation, potentially forming an N-oxide derivative.

It is crucial to perform forced degradation studies and utilize techniques like LC-MS/MS to identify the exact structures of the degradation products and elucidate the precise degradation pathways.[6][7][8]

Troubleshooting Guide for HPLC Analysis of this compound and its Degradation Products

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. 4. Column deterioration.1. Reduce the injection volume or sample concentration. 2. Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Temperature variations. 4. Inadequate column equilibration.1. Ensure proper mixing and degassing of the mobile phase. 2. Check all fittings and connections for leaks. 3. Use a column oven to maintain a constant temperature. 4. Allow sufficient time for the column to equilibrate with the mobile phase between injections.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a robust needle wash program in the autosampler method. 3. Ensure the sample solvent is appropriate and consider using a cooled autosampler.
Poor Resolution Between Mecloxamine and Degradation Products 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient slope is too steep.1. Modify the organic solvent ratio, pH, or buffer concentration of the mobile phase. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Optimize the gradient profile to improve the separation of closely eluting peaks.

Experimental Protocols

Note: As specific, validated methods for this compound are not publicly available, the following protocols are generalized based on standard practices for the analysis of small molecule pharmaceuticals. These should be adapted and validated for the specific experimental conditions.

Forced Degradation Study Protocol

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution in a water bath at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 1 M NaOH for degradation and 1 M HCl for neutralization.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in an oven at 105°C for a specified time.

    • At each time point, dissolve a portion of the powder in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound and the solid powder to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.

    • Analyze the samples at appropriate time intervals.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration without subjecting it to stress.

Stability-Indicating HPLC-UV Method Development Protocol

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography data system (CDS) software.

Initial Chromatographic Conditions (to be optimized):

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the maximum absorbance of this compound using the PDA detector (a starting point could be around 230-280 nm).

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Inject the unstressed this compound solution to determine its retention time and peak shape.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks.

  • Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile, adjust the pH with different additives like ammonium acetate or phosphate buffer), gradient slope, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

As no specific quantitative data for this compound degradation is publicly available, the following table is a template that researchers can use to summarize their findings from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradation Product(s) (min)
0.1 M HCl, 80°C8 hours
0.1 M NaOH, 80°C4 hours
30% H₂O₂, RT24 hours
Thermal (Solid), 105°C48 hours
Photolytic (Solution)7 days

Visualizations

Logical Workflow for Forced Degradation and Analysis

This diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_Stress Forced Degradation Studies cluster_Analysis Analysis and Method Development cluster_Outcome Outcomes API This compound API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Base->HPLC_Dev Oxidation->HPLC_Dev Thermal->HPLC_Dev Photo->HPLC_Dev LCMS_ID Identify Degradation Products (LC-MS/MS) HPLC_Dev->LCMS_ID Method_Val Validate Analytical Method (ICH Guidelines) HPLC_Dev->Method_Val Deg_Pathway Elucidate Degradation Pathways LCMS_ID->Deg_Pathway Stability_Profile Establish Stability Profile Method_Val->Stability_Profile

Caption: Workflow for this compound degradation analysis.

Troubleshooting Logic for HPLC Analysis

This diagram outlines a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting cluster_Problem_ID Problem Identification cluster_Solutions Potential Solutions Start Chromatographic Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time Resolution Poor Resolution? Start->Resolution Check_Mobile_Phase Check Mobile Phase (pH, Composition) Peak_Shape->Check_Mobile_Phase Check_Column Check Column (Overload, Deterioration) Peak_Shape->Check_Column Retention_Time->Check_Mobile_Phase Check_System Check System (Leaks, Temperature) Retention_Time->Check_System Optimize_Method Optimize Method (Gradient, Flow Rate) Resolution->Optimize_Method End Problem Resolved Check_Mobile_Phase->End Check_Column->End Check_System->End Optimize_Method->End

References

Technical Support Center: Optimizing HPLC Separation of Mecloxamine Citrate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Mecloxamine citrate and its related impurities.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for the Mecloxamine peak?

Answer:

Poor peak shape for Mecloxamine, a basic compound, is a frequent issue in reversed-phase HPLC. Peak tailing is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing material. Peak fronting can be a result of column overload.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Mecloxamine has a basic tertiary amine group. Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.5) will ensure the analyte is fully protonated and can help minimize interactions with silanol groups.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into your mobile phase. TEA can mask the active silanol sites on the stationary phase, improving peak symmetry. Alternatively, using an acidic modifier like trifluoroacetic acid (TFA) at 0.1% can also enhance peak shape.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.

  • Reduce Sample Concentration: If peak fronting is observed, dilute your sample to avoid overloading the column.

  • Check for Column Contamination: A contaminated guard or analytical column can lead to distorted peak shapes. Flush the column with a strong solvent or replace the guard column if necessary.

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your analytical method. Several factors related to the HPLC system, mobile phase, and column can contribute to this issue.

Troubleshooting Steps:

  • Ensure Proper System Equilibration: Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. Inconsistent equilibration can lead to drifting retention times, especially in gradient methods.

  • Check for Leaks: Inspect the HPLC system for any leaks, particularly at fittings between the pump, injector, column, and detector. Leaks can cause fluctuations in flow rate and pressure, leading to retention time shifts.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Inaccurate composition or pH can significantly impact retention. Premixing the mobile phase can often provide more consistent results than online mixing. Degas the mobile phase to prevent air bubbles from entering the system.

  • Column Temperature Control: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.[1]

  • Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate. Check the pump for any unusual noises or pressure fluctuations.

Question: I am not achieving adequate resolution between Mecloxamine and its impurities. How can I improve the separation?

Answer:

Achieving baseline separation between the active pharmaceutical ingredient (API) and its closely related impurities is critical for accurate quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

    • Solvent Type: If using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.

  • Adjust the Gradient Profile (for gradient elution): If you are using a gradient method, make the gradient shallower to increase the separation window for closely eluting peaks.

  • Change the Column:

    • Stationary Phase: Switching to a different stationary phase (e.g., from C18 to C8 or a phenyl column) can provide different selectivity and may resolve co-eluting peaks.

    • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.

  • Modify the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its impurities?

A1: Based on the analysis of structurally similar first-generation antihistamines, a reversed-phase HPLC method is recommended.[2][3][4] A good starting point would be:

  • Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Mecloxamine and its impurities have significant absorbance (e.g., 220-260 nm).

  • Column Temperature: 30 °C.

Q2: How should I prepare my samples for analysis?

A2: Dissolve the this compound sample in a diluent that is compatible with the mobile phase, preferably the initial mobile phase composition. This helps to ensure good peak shape. After dissolution, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

Q3: What are the potential impurities of this compound that I should be looking for?

A3: Impurities can originate from the synthesis process or from degradation of the drug substance. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify potential degradation products.[5][6] Known process-related impurities may be available from commercial suppliers.

Q4: How can I confirm the identity of an unknown impurity peak?

A4: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification of unknown impurities. LC-MS provides the mass-to-charge ratio of the impurity, which can be used to deduce its molecular weight and elemental composition. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Proposed Optimized HPLC Method for this compound and Impurities

This protocol describes a hypothetical but robust reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard and samples.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 225 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Retention Times and Resolution under Different Conditions

ConditionAnalyteRetention Time (min)Resolution (Rs)Peak Tailing (Tf)
Initial Method (pH 7) Mecloxamine8.5-2.1
Impurity A9.21.21.8
Impurity B10.11.41.9
Optimized Method (pH 3) Mecloxamine12.3-1.2
Impurity A13.52.51.1
Impurity B14.82.81.3

Mandatory Visualizations

TroubleshootingWorkflow Start HPLC Problem (e.g., Poor Peak Shape, RT Shift) CheckSystem Check System Basics: - Leaks - Mobile Phase Prep - Temperature Control Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix System Issues: - Tighten Fittings - Prepare Fresh Mobile Phase - Set Column Temp SystemOK->FixSystem No PeakShapeIssue Peak Shape Problem? SystemOK->PeakShapeIssue Yes FixSystem->CheckSystem AdjustMethod Adjust Method Parameters: - Mobile Phase pH - Additives (TEA/TFA) - Sample Concentration PeakShapeIssue->AdjustMethod Yes ResolutionIssue Resolution Problem? PeakShapeIssue->ResolutionIssue No End Problem Resolved AdjustMethod->End OptimizeSeparation Optimize Separation: - Change Organic/Aqueous Ratio - Modify Gradient - Change Column ResolutionIssue->OptimizeSeparation Yes ResolutionIssue->End No OptimizeSeparation->End

Caption: Troubleshooting workflow for common HPLC issues.

MethodDevelopmentWorkflow Start Define Analytical Goal: Separate Mecloxamine & Impurities LitSearch Literature Search: - Mecloxamine - Similar Compounds Start->LitSearch InitialMethod Select Initial Conditions: - Column (C18/C8) - Mobile Phase (ACN/Water, pH) - Detector (UV) LitSearch->InitialMethod Screening Screening Experiments: - Mobile Phase pH - Organic Solvent Type InitialMethod->Screening Optimization Optimization: - Gradient Profile - Flow Rate - Temperature Screening->Optimization Validation Method Validation (ICH Guidelines): - Specificity, Linearity, Accuracy, Precision Optimization->Validation FinalMethod Final Optimized Method Validation->FinalMethod

References

Technical Support Center: Overcoming Poor Bioavailability of Mecloxamine Citrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Mecloxamine citrate in animal studies. The content is structured to guide users through identifying potential issues and implementing formulation strategies to enhance systemic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?

A1: Low and variable oral bioavailability of a drug candidate like this compound is often multifactorial. Based on common challenges with orally administered compounds, the primary suspects are poor aqueous solubility and/or low intestinal permeability. Other contributing factors can include degradation in the gastrointestinal (GI) tract and significant first-pass metabolism in the gut wall or liver. As an anticholinergic agent, this compound's effects on GI motility could also influence its own absorption pattern.

Q2: How can we determine if the poor bioavailability of this compound is due to low solubility or low permeability?

A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[1][2] To classify this compound, you would need to determine its aqueous solubility across the physiological pH range (1.2 to 6.8) and its intestinal permeability.[2]

  • Solubility Assessment: Can be determined by measuring the concentration of a saturated solution in different pH buffers.

  • Permeability Assessment: Can be estimated using in vitro models such as Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA).[3][4][5][6]

Based on the results, this compound can be categorized into one of the four BCS classes, which will guide the formulation strategy. For instance, if it is a BCS Class II compound (low solubility, high permeability), the focus should be on enhancing its dissolution rate.

Q3: What are the initial formulation strategies we should consider for a poorly soluble compound like this compound?

A3: For a poorly water-soluble drug, the primary goal is to increase its dissolution rate and/or maintain its concentration in a dissolved state in the GI tract. Several established formulation strategies can be employed:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance dissolution velocity.[1][7] Nanosuspensions are a particularly effective approach.[1][7][8][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[11][12][13][14]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut and facilitate absorption via the lymphatic pathway.[15][16][17][18][19][20]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[16][21]

Q4: Can the citrate salt form of Mecloxamine be contributing to the bioavailability issues?

A4: While salt formation is a common strategy to improve the solubility and dissolution rate of ionizable drugs, the overall effect depends on the specific properties of the salt and the local pH of the GI tract. It is possible that under certain pH conditions, the citrate salt could convert to the less soluble free base form of Mecloxamine, leading to precipitation and reduced absorption. Investigating the pH-solubility profile of this compound is crucial.

Q5: Which animal model is most appropriate for oral bioavailability studies of this compound?

A5: Rats and dogs are commonly used animal models in preclinical pharmacokinetic studies.[22][23][24][25] The choice depends on the specific metabolic pathways of this compound and which species' gastrointestinal physiology and metabolism are more predictive of humans. The beagle dog is often a good model for oral absorption studies due to similarities in GI tract anatomy and physiology with humans.[24] However, rats are frequently used for initial screening due to their smaller size, lower cost, and ease of handling.[23][25] It is advisable to consult literature on the pharmacokinetics of other anticholinergic drugs to inform the selection of the most relevant species.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Mean Plasma Concentration (AUC & Cmax) Poor aqueous solubility leading to dissolution rate-limited absorption.1. Characterize the pH-solubility profile of this compound. 2. Employ solubility enhancement techniques such as nanosuspension, amorphous solid dispersion, or lipid-based formulations. 3. Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess formulation performance.[26][27][28][29]
Low intestinal permeability. 1. Perform in vitro permeability assays (Caco-2 or PAMPA) to assess the intrinsic permeability of this compound.[3][4][5][6] 2. If permeability is low (BCS Class III or IV), consider co-formulation with permeation enhancers (use with caution and thorough safety evaluation).
High first-pass metabolism in the gut wall or liver.1. Administer this compound intravenously to a separate group of animals to determine its absolute bioavailability and clearance rate. 2. Incubate this compound with liver microsomes or hepatocytes from the chosen animal species and humans to assess its metabolic stability.
High Inter-Animal Variability in Plasma Concentrations Variable gastric emptying and intestinal transit times. Anticholinergic effects of this compound could exacerbate this.1. Standardize the fasting period for all animals before dosing. 2. Ensure a consistent and precise dosing technique (e.g., oral gavage). 3. Consider a formulation that is less dependent on GI transit, such as a self-emulsifying drug delivery system (SEDDS).
Inconsistent dissolution of the formulation. 1. For suspensions, ensure uniform particle size distribution and prevent aggregation. 2. For solid dispersions, confirm the amorphous state and homogeneity of the drug in the polymer matrix.[11][13]
Food effects. 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. Lipid-based formulations can sometimes mitigate food effects.
No Detectable Drug in Plasma Analytical method lacks sufficient sensitivity. 1. Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[30][31][32][33][34] The lower limit of quantification (LLOQ) should be adequate to detect expected concentrations.
Rapid degradation in the GI tract.1. Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Dosing or sample collection errors. 1. Verify the accuracy of the dosing solution/suspension concentration. 2. Review blood sampling times and sample handling/storage procedures.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension2050 ± 152.0250 ± 80100 (Reference)
Nanosuspension20200 ± 401.01100 ± 210440
Solid Dispersion20250 ± 551.01350 ± 280540
LBDDS (SEDDS)20300 ± 600.51500 ± 310600

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound like this compound for oral administration in animal studies.[7][8]

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Purified water

  • Zirconium oxide beads (0.5 mm)

  • Planetary ball mill or similar milling equipment

Methodology:

  • Preparation of the Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in purified water.

  • Pre-milling Suspension: In a suitable container, disperse this compound at a concentration of 10 mg/mL in an aqueous solution containing 0.2% HPMC and 0.05% Tween 80.

  • Milling: Transfer the suspension and an equal volume of zirconium oxide beads to the milling chamber.

  • Mill the suspension at a suitable speed (e.g., 500 rpm) for 2-4 hours. Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Separation: Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling beads by decantation or filtration.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Confirm the crystalline state of the drug using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Dosing: The nanosuspension can be directly administered to animals by oral gavage.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of an amorphous solid dispersion (ASD) to enhance the solubility of this compound.[11][13][14]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer

  • Methanol or other suitable volatile organic solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient volume of methanol with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the drug in the solid dispersion using DSC and/or XRPD. Assess the dissolution performance of the ASD powder compared to the crystalline drug in a relevant buffer (e.g., pH 6.8).

  • Dosing: For oral administration in animals, the ASD powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) immediately before dosing.

Protocol 3: Preparation of a Lipid-Based Drug Delivery System (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol describes the formulation of a SEDDS for this compound.[15][16][17]

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation: Prepare different ratios of oil, surfactant, and co-surfactant. For each formulation, add the required amount of this compound and mix thoroughly using a vortex mixer and gentle heating (if necessary) until a clear solution is obtained.

  • Self-Emulsification Assessment: To 1 mL of the SEDDS formulation, add 250 mL of purified water in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion (it should be clear to bluish-white).

  • Droplet Size Analysis: Measure the globule size and PDI of the diluted emulsion using a dynamic light scattering instrument.

  • Optimization: Optimize the formulation based on drug solubility, self-emulsification performance, and droplet size (typically < 200 nm for a fine emulsion).

  • Dosing: The liquid SEDDS formulation can be filled into hard gelatin capsules for oral administration to larger animals like dogs, or administered directly by oral gavage to rats.

Visualizations

G cluster_0 Drug in Formulation cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Mecloxamine_Citrate This compound (Poorly Soluble) Dissolution Dissolution in GI Fluids Mecloxamine_Citrate->Dissolution Rate-Limiting Step Drug_in_Solution Drug in Solution (at Absorption Site) Dissolution->Drug_in_Solution Permeation Permeation across Intestinal Epithelium Drug_in_Solution->Permeation Systemic_Circulation Systemic Circulation (Bioavailability) Permeation->Systemic_Circulation First_Pass_Metabolism First_Pass_Metabolism Permeation->First_Pass_Metabolism First-Pass Metabolism Degradation Degradation

Caption: Factors affecting the oral bioavailability of this compound.

G start Low Bioavailability Observed bcs Characterize Physicochemical Properties (Solubility, Permeability - BCS) start->bcs class_II BCS Class II (Low Solubility, High Permeability) bcs->class_II Solubility-Limited? class_IV BCS Class IV (Low Solubility, Low Permeability) bcs->class_IV Solubility & Permeability-Limited? formulation_sol Focus on Solubility Enhancement: - Nanosuspension - Solid Dispersion - LBDDS class_II->formulation_sol formulation_sol_perm Combine Solubility and Permeability Enhancement Strategies class_IV->formulation_sol_perm invitro In Vitro Formulation Screening (Dissolution, Stability) formulation_sol->invitro formulation_sol_perm->invitro invivo In Vivo Pharmacokinetic Study in Animal Model (Rat or Dog) invitro->invivo

Caption: Workflow for addressing poor bioavailability of this compound.

References

Mecloxamine Citrate Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with mecloxamine citrate. Below you will find frequently asked questions, detailed troubleshooting guides for stability testing, and recommended experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine laboratory use, this compound should be stored under the following conditions to maintain its stability:

  • Short-term storage (days to weeks): Store in a dry, dark environment at 0 - 4°C.

  • Long-term storage (months to years): For extended preservation, store at -20°C.

It is crucial to protect the compound from light and moisture to prevent degradation.

Q2: How stable is this compound during shipping?

This compound is considered stable for a few weeks at ambient temperatures, which is generally sufficient for standard shipping durations. However, upon receipt, it should be transferred to the recommended storage conditions as soon as possible.

Q3: What is the chemical formula and molecular weight of this compound?

The chemical formula for this compound is C₂₅H₃₂ClNO₈, and its molecular weight is 509.98 g/mol .

Q4: What are the primary functional groups in mecloxamine that could be susceptible to degradation?

The mecloxamine molecule contains several functional groups that could be prone to degradation under certain conditions. These include:

  • An ether linkage , which can be susceptible to cleavage under strong acidic conditions.

  • A tertiary amine , which can be prone to oxidation.

  • A chlorinated aromatic ring , which can undergo various reactions, including oxidation and photodecomposition.

Stability Testing: Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Studies

  • Possible Cause 1: Contamination. The unexpected peaks may arise from contaminated solvents, glassware, or sample handling equipment.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned and dedicated for HPLC use.

  • Possible Cause 2: Degradation Products. The new peaks are likely degradation products of this compound resulting from the stress conditions applied.

    • Troubleshooting Step: Compare the chromatograms of the stressed samples with an unstressed control sample. The new peaks in the stressed samples are potential degradants. Further characterization using techniques like LC-MS may be necessary to identify their structures.

  • Possible Cause 3: Interaction with Excipients (for formulated products). If working with a formulation, mecloxamine may be reacting with excipients under stress conditions.

    • Troubleshooting Step: Analyze placebos (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.

Issue 2: Poor Reproducibility of Stability Data

  • Possible Cause 1: Inconsistent Environmental Conditions. Fluctuations in temperature, humidity, or light exposure in the stability chambers can lead to variable degradation rates.

    • Troubleshooting Step: Ensure that stability chambers are properly calibrated and maintained. Continuously monitor and record the environmental conditions throughout the study.

  • Possible Cause 2: Inhomogeneous Samples. If the drug substance is not uniformly distributed, especially in solid-state studies, it can lead to inconsistent results.

    • Troubleshooting Step: Ensure proper mixing and homogenization of the sample before aliquoting for stability testing.

  • Possible Cause 3: Variability in Analytical Method. Inconsistent sample preparation or chromatographic conditions can introduce variability.

    • Troubleshooting Step: Verify that the analytical method is validated for precision and robustness. Ensure that all analysts are following the same standard operating procedure (SOP) for sample preparation and analysis.

Issue 3: No Significant Degradation Observed Under Forced Degradation Conditions

  • Possible Cause 1: Stress Conditions are Too Mild. The applied stress (e.g., temperature, acid/base concentration, peroxide concentration) may not be sufficient to induce degradation.

    • Troubleshooting Step: Incrementally increase the severity of the stress conditions. For example, increase the temperature, use higher concentrations of acid/base, or extend the duration of exposure. The goal is to achieve a target degradation of 5-20%.

  • Possible Cause 2: High Intrinsic Stability of the Molecule. this compound may be inherently stable under the tested conditions.

    • Troubleshooting Step: While this is a positive finding for the drug's stability, for the purpose of developing a stability-indicating method, it is necessary to identify conditions that do cause degradation. Explore a wider range of stress conditions, including different types of oxidative agents or exposure to high-intensity UV light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
Thermal Degradation Expose the solid powder of this compound to 105°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
Photolytic Degradation Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2]

Visualizations

Stability_Testing_Workflow Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) prep->acid Expose to Stressors base Base Hydrolysis (1N NaOH, 80°C) prep->base Expose to Stressors oxidation Oxidation (30% H2O2, RT) prep->oxidation Expose to Stressors thermal Thermal Degradation (105°C, solid state) prep->thermal Expose to Stressors photo Photolytic Degradation (UV/Vis light) prep->photo Expose to Stressors hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data pathway Identify Degradation Products & Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathways Potential Degradation Pathways of Mecloxamine cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation mecloxamine Mecloxamine ether_cleavage Ether Cleavage Product (Diphenylmethanol derivative + Amino alcohol) mecloxamine->ether_cleavage H+ / H2O n_oxide N-Oxide (Tertiary Amine Oxidation) mecloxamine->n_oxide H2O2 ring_hydroxylation Aromatic Ring Hydroxylation mecloxamine->ring_hydroxylation Oxidizing agent dechlorination Dechlorination Product mecloxamine->dechlorination UV/Vis Light

Caption: Postulated degradation pathways for mecloxamine based on its chemical structure.

References

Troubleshooting Mecloxamine citrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mecloxamine citrate in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its general solubility properties?

This compound is the citrate salt of Mecloxamine, an anticholinergic and antihistaminic agent.[1] Its chemical formula is C₂₅H₃₂ClNO₈ and it has a molecular weight of approximately 509.98 g/mol .[2][3]

Qualitative solubility information indicates that this compound is slightly soluble in water and very slightly soluble in dehydrated alcohol.[4] It is practically insoluble in several organic solvents but is soluble in dilute hydrochloric acid.[4] This suggests that its aqueous solubility is pH-dependent.

2. Why is my this compound precipitating out of my aqueous solution?

Precipitation of this compound from an aqueous solution can be attributed to several factors, primarily related to its pH-dependent solubility. As the citrate salt of a weakly basic drug, this compound is more soluble in acidic conditions and less soluble in neutral or alkaline conditions. An increase in the pH of your solution, perhaps due to the addition of other reagents or dilution with a neutral or basic buffer, can cause the compound to precipitate.

Other contributing factors can include:

  • Concentration: Exceeding the solubility limit of this compound at a given pH and temperature.

  • Temperature: Changes in temperature can affect solubility, although the specific relationship for this compound is not widely documented. For many compounds, solubility increases with temperature.

  • Ionic Strength: High concentrations of dissolved salts can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound.

  • Common Ion Effect: The presence of a common ion (e.g., from a citrate buffer) can potentially reduce the solubility of the salt form.

3. How can I increase the solubility of this compound in my aqueous formulation?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Maintaining a lower pH (acidic environment) will significantly increase its solubility. The use of acidic buffers can be effective.

  • Co-solvents: The addition of a water-miscible organic solvent in which this compound is more soluble can increase the overall solubility of the aqueous system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Excipients: Certain pharmaceutical excipients, such as surfactants or cyclodextrins, can be used to enhance solubility.

4. What is the recommended procedure for preparing a stock solution of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dissolution The concentration of this compound exceeds its solubility limit in the chosen solvent system.- Increase the volume of the solvent. - Gently warm the solution while stirring (if the compound is thermally stable). - Use a co-solvent system (e.g., water with 10-20% ethanol or propylene glycol). - Acidify the aqueous solvent (e.g., using dilute HCl or a citrate buffer with a pH below 5).
Precipitation after adding a buffer or other reagents The pH of the final solution has shifted to a less acidic range, reducing the solubility of this compound.- Ensure the buffer system used maintains an acidic pH. - Pre-dissolve this compound in a small amount of acidic solution before adding it to a larger volume of a buffered medium. - Test the compatibility of your buffer system with this compound in a small-scale pilot experiment.
Cloudiness or precipitation over time The solution may be supersaturated, leading to gradual precipitation. Alternatively, the compound may be degrading.- Filter the solution through a 0.22 µm filter after initial dissolution to remove any undissolved particles that could act as nucleation sites. - Store the solution at the recommended temperature and protect it from light to minimize degradation.[4] - Consider conducting a stability study of your formulation under your specific storage conditions.
Inconsistent results in experiments This could be due to incomplete dissolution or precipitation of the compound, leading to a lower effective concentration.- Visually inspect your solutions for any signs of precipitation before use. - If possible, quantify the concentration of this compound in your final solution using an analytical method like HPLC to ensure it is at the desired level.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[4]
Dehydrated AlcoholVery slightly soluble[4]
AcetoneVery slightly soluble[4]
Methyl AlcoholVery slightly soluble[4]
Dilute Hydrochloric AcidSoluble[4]
Dilute Alkali HydroxidesSoluble[4]

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Weakly Basic Drug like Mecloxamine (Example Data)

pHEstimated Solubility (mg/mL)
2.0> 50
4.010 - 20
6.01 - 5
7.4< 0.1
8.0< 0.05

Note: This table provides an example of the expected solubility trend for a weakly basic drug. Actual quantitative data for this compound is not available in the reviewed literature.

Experimental Protocols

1. Protocol for Preparation of a this compound Aqueous Stock Solution

This protocol provides a general guideline for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric acid (HCl)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add approximately 70-80% of the final volume of purified water.

  • Begin stirring the solution.

  • If the powder does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH and observing for dissolution. Aim for a pH in the range of 3-5 for enhanced solubility.

  • Once the this compound is fully dissolved, add purified water to reach the final desired volume.

  • Mix the solution thoroughly.

  • If required, filter the solution through a suitable syringe filter (e.g., 0.22 µm) into a clean storage container.

  • Store the solution under appropriate conditions (e.g., refrigerated and protected from light).

2. Protocol for Quantification of this compound by HPLC (Adapted from similar compounds)

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid). The exact ratio (e.g., 60:40 acetonitrile:buffer) should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by scanning the UV spectrum of this compound (a wavelength around 220-230 nm is a likely starting point).

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_pH Is the solution pH > 6? start->check_pH check_conc Is the concentration high? check_pH->check_conc No lower_pH Lower pH with dilute acid or use acidic buffer check_pH->lower_pH Yes check_temp Was the temperature lowered? check_conc->check_temp No reduce_conc Dilute the solution check_conc->reduce_conc Yes check_reagents Were other reagents added? check_temp->check_reagents No increase_temp Gently warm the solution check_temp->increase_temp Yes use_cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) check_reagents->use_cosolvent No check_compatibility Check reagent compatibility and potential pH shift check_reagents->check_compatibility Yes end_success Precipitate Redissolves lower_pH->end_success reduce_conc->end_success increase_temp->end_success use_cosolvent->end_success end_fail Issue Persists: Consult further resources use_cosolvent->end_fail check_compatibility->end_success check_compatibility->end_fail

Caption: A workflow diagram for troubleshooting this compound precipitation.

experimental_workflow General Workflow for Preparing and Analyzing this compound Solutions cluster_prep Solution Preparation cluster_analysis Solution Analysis weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., acidic water, co-solvent) weigh->dissolve adjust Adjust pH if necessary dissolve->adjust finalize Final volume adjustment adjust->finalize prepare_samples Prepare samples (dilute if needed) finalize->prepare_samples prepare_standards Prepare HPLC standards run_hplc Run HPLC analysis prepare_standards->run_hplc prepare_samples->run_hplc quantify Quantify concentration run_hplc->quantify

Caption: A general experimental workflow for solution preparation and analysis.

References

Technical Support Center: Minimizing Off-Target Effects of Mecloxamine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mecloxamine citrate. The focus is on identifying and minimizing potential off-target effects to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is classified as an anticholinergic and antihistaminic agent.[1] Its primary on-target effects are believed to be the inhibition of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[2] This mechanism is responsible for its sedative and hypnotic properties.[2]

Q2: What are potential off-target effects of this compound?

As a first-generation antihistamine, this compound has the potential for a range of off-target effects.[3] These can include interactions with other receptors, such as adrenergic or serotonergic receptors, due to structural similarities in binding sites across different receptor families.[4] Such off-target binding can lead to unintended physiological responses and complicate the interpretation of experimental data.

Q3: Why is it critical to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for several reasons:

  • Reproducibility: Uncontrolled off-target effects can contribute to variability between experiments.

  • Translational Relevance: For drug development, understanding the complete pharmacological profile, including off-target interactions, is essential for predicting clinical efficacy and potential side effects.

Q4: How can I determine the optimal concentration of this compound to use in my experiments?

The optimal concentration should be the lowest concentration that elicits the desired on-target effect with minimal off-target engagement. This is best determined by performing a dose-response curve in your specific experimental system.[5] It is advisable to start with a broad range of concentrations and narrow down to the most effective and specific one.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response curve to identify the lowest effective concentration.[5]2. Use a structurally unrelated compound with the same on-target activity as a positive control.3. Employ a negative control (a structurally similar but inactive molecule, if available).4. Validate findings using a non-pharmacological approach, such as siRNA or CRISPR-Cas9 to knock down the intended target.
Compound instability or degradation 1. Prepare fresh stock solutions of this compound for each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]3. Protect from light and moisture.
Cell culture variability 1. Use cells within a consistent and low passage number range.2. Ensure consistent cell seeding densities and growth conditions.

Issue 2: High cellular toxicity observed.

Possible Cause Troubleshooting Steps
Concentration too high, leading to off-target toxicity 1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration range.2. Conduct experiments at concentrations well below the toxic threshold.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).2. Include a vehicle-only control in all experiments.

Quantitative Data Summary

Due to the limited publicly available data on the specific binding affinities of this compound, the following tables are provided as templates for researchers to populate with their own experimentally determined values.

Table 1: On-Target Binding Affinity of this compound

TargetAssay TypeKi (nM)IC50 (nM)
Muscarinic M1 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Muscarinic M2 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Muscarinic M3 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Muscarinic M4 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Muscarinic M5 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined

Table 2: Off-Target Selectivity Profile of this compound

Off-TargetAssay TypeKi (nM)IC50 (nM)
Histamine H1 ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Alpha-1 Adrenergic ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Serotonin 5-HT2A ReceptorCompetitive Radioligand BindingUser-determinedUser-determined
Other potential off-targetsUser-determinedUser-determinedUser-determined

Key Experimental Protocols

Protocol 1: Determining On- and Off-Target Binding Affinity using a Competitive Radioligand Binding Assay

Objective: To quantify the binding affinity (Ki) of this compound for its intended muscarinic receptor targets and a panel of potential off-targets.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions from cell lines stably expressing the human receptor of interest (e.g., muscarinic M1, histamine H1) or from tissues known to be rich in the target receptor.

  • Radioligand Selection: Choose a suitable radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

  • Competitive Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.

  • Incubation and Washing: Incubate the plates to allow the binding to reach equilibrium. Rapidly wash the plates to remove unbound radioligand.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Assessing Target Engagement in Intact Cells using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_0 This compound Action Mecloxamine Mecloxamine Muscarinic Receptor Muscarinic Receptor Mecloxamine->Muscarinic Receptor Inhibits Parasympathetic Response Parasympathetic Response Muscarinic Receptor->Parasympathetic Response Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic Receptor Binds to

Caption: On-target signaling pathway of this compound.

cluster_1 Off-Target Effect Troubleshooting Start Start DoseResponse Perform Dose-Response Curve Start->DoseResponse LowestEffective Identify Lowest Effective Concentration DoseResponse->LowestEffective Validate Validate with Orthogonal Method (e.g., siRNA) LowestEffective->Validate OffTargetConfirmed Off-Target Effect Likely Validate->OffTargetConfirmed Phenotype Persists OnTarget On-Target Effect Confirmed Validate->OnTarget Phenotype Abolished End End OffTargetConfirmed->End OnTarget->End

Caption: Experimental workflow for troubleshooting off-target effects.

References

Technical Support Center: Mecloxamine Citrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Mecloxamine citrate by adjusting pH. The following information offers troubleshooting advice and detailed experimental protocols to address common challenges encountered during formulation and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

While specific public data on the degradation pathway of this compound is limited, its chemical structure, which includes an ether linkage, suggests susceptibility to hydrolysis, particularly at non-optimal pH values. Hydrolysis is a common degradation pathway for pharmaceuticals, and its rate is often pH-dependent.

Q2: How does pH influence the stability of this compound?

The stability of a drug molecule can be significantly affected by the pH of its environment. For many compounds, a specific pH range provides maximum stability. Outside of this optimal range, the rate of degradation can increase substantially due to acid- or base-catalyzed hydrolysis. To determine the optimal pH for this compound, a pH-rate profile study is recommended.

Q3: What are the initial steps to investigate the pH stability of this compound?

A forced degradation study is the first step in understanding the stability of a drug substance like this compound.[1][2][3] This involves subjecting the compound to various stress conditions, including a range of acidic and basic environments, to identify potential degradation products and determine its intrinsic stability.

Q4: How can I monitor the degradation of this compound during a stability study?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the remaining active pharmaceutical ingredient (API) and detecting any degradation products.[4] The method must be validated to ensure it can separate the parent drug from all potential degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation observed across all pH values. - High temperature.- Presence of oxidative stress.- Inherent instability of the molecule.- Conduct the study at a lower, controlled temperature.- De-gas all solutions and consider adding an antioxidant if oxidation is suspected.- If inherent instability is high, investigate non-aqueous formulations or lyophilization.
Inconsistent or non-reproducible stability data. - Improperly prepared buffer solutions.- Fluctuations in storage temperature.- Issues with the analytical method.- Verify the pH and ionic strength of all buffers before use.- Ensure the stability chamber maintains a consistent temperature.- Validate the HPLC method for specificity, linearity, precision, and accuracy.
Appearance of unknown peaks in the chromatogram. - Degradation of this compound.- Impurities in the starting material.- Interaction with excipients or buffer components.- Perform forced degradation studies to identify and characterize degradation products.- Analyze the starting material for purity.- Evaluate the compatibility of this compound with all formulation components.
Precipitation of the drug substance in the buffer solution. - Poor solubility of this compound at that specific pH.- Buffer concentration is too high.- Determine the solubility profile of this compound across the intended pH range.- Use a lower concentration of the buffer or add a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH Stability Studies

This protocol describes the preparation of a series of buffer solutions to study the stability of this compound over a wide pH range.

Materials:

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Citric acid

  • Sodium citrate

  • Boric acid

  • Sodium borate

  • Deionized water

  • pH meter

Procedure:

  • Acidic Buffers (pH 2-3): Prepare by titrating a solution of 0.1 M KCl with 0.1 M HCl to the desired pH.

  • Acetate Buffers (pH 4-5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the target pH.

  • Phosphate Buffers (pH 6-8): Prepare by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄ to achieve the target pH.

  • Alkaline Buffers (pH 9-10): Prepare by mixing appropriate volumes of 0.1 M boric acid/KCl and 0.1 M NaOH to the desired pH.

  • Verify the final pH of each buffer solution using a calibrated pH meter.

Protocol 2: pH-Rate Profile Study of this compound

This protocol outlines the steps to determine the degradation kinetics of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (from Protocol 1)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a validated stability-indicating method

  • Constant temperature stability chamber

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Place the prepared solutions in a constant temperature stability chamber (e.g., 40°C or 60°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH.

  • Plot the log(k) versus pH to generate the pH-rate profile.

Data Presentation

The quantitative results from the pH-rate profile study should be summarized in tables for clear comparison.

Table 1: Degradation of this compound at 40°C

pHTime (hours)This compound Remaining (%)
2.00100.0
24
48
72
4.00100.0
24
48
72
7.00100.0
24
48
72
9.00100.0
24
48
72

Table 2: Apparent First-Order Rate Constants (k) for this compound Degradation at 40°C

pHRate Constant (k, hr⁻¹)Half-life (t₁/₂, hours)
2.0
4.0
7.0
9.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffer Solutions (pH 2-10) prep_samples Prepare Stability Samples in Buffers prep_buffers->prep_samples prep_drug Prepare this compound Stock Solution prep_drug->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis calc_k Calculate Degradation Rate Constants (k) hplc_analysis->calc_k plot_profile Construct pH-Rate Profile calc_k->plot_profile det_optimum Determine Optimal pH for Stability plot_profile->det_optimum

Caption: Experimental workflow for determining the pH-rate profile of this compound.

Troubleshooting_Tree start Unexpected Degradation or Instability q1 Is the degradation rapid across all pH values? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Check for thermal/oxidative stress. Consider non-aqueous formulation. a1_yes->sol1 q2 Are the results inconsistent? a1_no->q2 end_node Consult further with formulation specialist. sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Verify buffer preparation, temperature control, and analytical method validation. a2_yes->sol2 q3 Are there unknown peaks in the chromatogram? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes q3->end_node No sol3 Characterize degradation products. Check starting material purity and excipient compatibility. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting decision tree for this compound stability studies.

References

Technical Support Center: Custom Synthesis of Mecloxamine Citrate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Mecloxamine citrate" is not a widely recognized chemical entity in scientific literature. This guide addresses common issues related to the synthesis of structurally similar compounds, particularly antihistamines containing a diphenylmethylpiperazine core, such as Meclizine. The troubleshooting advice provided is based on general synthetic methodologies for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

A1: The synthesis of this compound analogs, like Meclizine, typically follows a two-step process. The first step involves the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine.[1] This is generally achieved by reacting piperazine with a 4-chlorobenzhydryl halide.[2] The second step is the alkylation of this intermediate with a suitable benzyl halide to yield the final product.[1]

Q2: I am observing a low yield in the first step of the synthesis, the formation of 1-(4-chlorobenzhydryl)piperazine. What are the possible causes?

A2: Low yields in this step can be attributed to several factors:

  • Di-alkylation of Piperazine: Piperazine has two reactive secondary amines, which can lead to the formation of a 1,4-disubstituted byproduct.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[3]

  • Poor Quality of Starting Materials: Impurities in piperazine or the chlorobenzhydryl halide can interfere with the reaction.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To favor the mono-alkylation of piperazine, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your reactants.[3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[3]

  • Use of a Protecting Group: Employing a protecting group like tert-butoxycarbonyl (Boc) allows for selective blocking of one amine, followed by alkylation and deprotection.[3]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation.[3]

  • Use a Weaker Base: Milder bases such as sodium bicarbonate or potassium carbonate are often preferred over strong bases like sodium hydroxide to minimize the deprotonation of the mono-substituted product, which makes it susceptible to further alkylation.[3]

Q4: My final product after the second alkylation step is difficult to purify. What are common impurities and how can I remove them?

A4: A common impurity is the unreacted 1-(4-chlorobenzhydryl)piperazine intermediate. Additionally, side products from the reaction of m-methyl benzyl chloride with piperazine can also be present.[1] Purification can typically be achieved through recrystallization or column chromatography. One patented method suggests dissolving the crude product in ethanol, followed by the addition of hydrochloric acid to crystallize the desired product as a hydrochloride salt, which can significantly improve purity.[1]

Q5: What are the typical reaction conditions for the synthesis of 1-(4-chlorobenzhydryl)piperazine?

A5: Several protocols exist with slight variations. A common approach involves reacting 4-chlorobenzhydryl chloride with an excess of piperazine in a solvent like toluene or butanone. The reaction is often heated to reflux for several hours. The use of a catalyst like potassium iodide (KI) and a base such as potassium carbonate is also reported to improve reaction efficiency.[4]

Troubleshooting Guides

Problem 1: Low Yield of 1-(4-chlorobenzhydryl)piperazine
Potential Cause Troubleshooting Solution Expected Outcome
Di-alkylation of Piperazine - Use a 1:1 stoichiometry of reactants.[3] - Employ in-situ monohydrochloride formation.[3] - Utilize a Boc-protecting group strategy.[3]Increased selectivity for the mono-alkylated product.
Suboptimal Reaction Conditions - Systematically vary the temperature, reaction time, and choice of base to find optimal conditions.[3] - Monitor reaction progress using TLC or LC-MS to stop the reaction at the point of maximum mono-alkylated product.[3]Improved reaction conversion and yield.
Poor Reactant Quality - Ensure the purity of piperazine and 4-chlorobenzhydryl chloride through appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary.Reduced side reactions and improved yield.
Problem 2: Formation of Impurities in the Final Alkylation Step
Potential Cause Troubleshooting Solution Expected Outcome
Unreacted Starting Material - Ensure the complete reaction of 1-(4-chlorobenzhydryl)piperazine by monitoring with TLC or LC-MS. - Consider a slight excess of the alkylating agent (m-methylbenzyl chloride).Drive the reaction to completion, minimizing starting material in the final product.
Side Reactions - Optimize reaction temperature and time to minimize the formation of byproducts. - Use a suitable base to neutralize the formed HCl without promoting side reactions. Potassium carbonate is a common choice.[1]Cleaner reaction profile with fewer impurities.
Difficult Purification - Employ column chromatography for purification. A reported system is CH2Cl2:CH3OH:NH4OH (90:10:0.5).[4] - Convert the final product to its hydrochloride salt to facilitate purification by crystallization.[1]Isolation of the final product with high purity.

Experimental Protocols

Synthesis of 1-(4-chlorobenzhydryl)piperazine

This protocol is adapted from a published method.[4]

  • Reaction Setup: In a reaction flask, combine 4.12 g (17.4 mmol) of 1-chloro-4-(chloro-phenyl-methyl)-benzene, 5.98 g (69.6 mmol) of anhydrous piperazine, 2.40 g (17.4 mmol) of anhydrous K2CO3, and 2.88 g (17.4 mmol) of KI in 20 ml of butanone.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 18 hours.

  • Work-up:

    • Cool the mixture and filter off the solid residues.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in 100 ml of CH2Cl2 and wash with 30 ml of water.

    • Dry the organic layer and remove the solvent.

  • Purification: Purify the crude product by column chromatography using a solvent system of CH2Cl2:CH3OH:NH4OH (90:10:0.5) to yield the desired product.

Expected Yield: Approximately 57%[4]

Visualizations

General Synthetic Workflow for Meclizine

Meclizine Synthesis Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Piperazine Piperazine Reaction1 Alkylation Piperazine->Reaction1 Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl Chloride Chlorobenzhydryl_Chloride->Reaction1 Intermediate 1-(4-chlorobenzhydryl)piperazine Reaction2 Alkylation Intermediate->Reaction2 Reaction1->Intermediate m_Methylbenzyl_Chloride m-Methylbenzyl Chloride m_Methylbenzyl_Chloride->Reaction2 Final_Product Meclizine Reaction2->Final_Product

Caption: General two-step synthesis of Meclizine.

Troubleshooting Logic for Low Yield

References

Mecloxamine Citrate Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from mecloxamine citrate in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue 1: Unexpected or Non-Reproducible Results in Colorimetric Assays

Symptoms: You are observing inconsistent, lower, or higher than expected absorbance readings in your colorimetric assay when this compound is present in the sample.

Potential Causes and Solutions:

Potential CauseProposed Solution
Direct Spectrophotometric Interference: this compound or its degradation products may absorb light at the same wavelength used for your assay's endpoint measurement.1. Run a spectrum scan of this compound in your assay buffer to identify its absorbance peaks. 2. If there is an overlap, consider using a different colorimetric reagent with a distinct wavelength or a non-colorimetric detection method (e.g., fluorescence, luminescence). 3. Always include a "this compound only" control to measure and subtract its background absorbance.
Reaction with Assay Reagents: As an amine-containing compound, this compound may react with common colorimetric reagents (e.g., those used in the Marquis or Ehrlich tests).1. Review the chemistry of your assay to determine if the reagents are known to react with amines. 2. If a reaction is likely, consider alternative assays that use different chemical principles. 3. Sample purification steps, such as solid-phase extraction (SPE), could be implemented to remove this compound before the assay, but this may not be feasible for all experimental designs.
Alteration of Assay pH: The citrate salt form of mecloxamine could slightly alter the pH of your reaction, affecting the optimal pH for color development.1. Measure the pH of your assay solution with and without the addition of this compound. 2. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH.
Issue 2: Reduced Signal in Peroxidase-Based Assays

Symptoms: You are observing a falsely low signal in assays that utilize a horseradish peroxidase (HRP)-coupled reaction for signal generation (e.g., certain ELISAs, glucose, or cholesterol assays).

Potential Causes and Solutions:

Potential CauseProposed Solution
Depletion of Peroxide: Catecholamine-like structures can be oxidized by peroxide in the presence of peroxidase. While mecloxamine is not a catecholamine, its potential to be oxidized could deplete the peroxide needed for the chromophore-generating reaction.1. Increase the concentration of the peroxidase substrate (e.g., H₂O₂), ensuring it does not negatively impact other assay components. 2. Reduce the incubation time of the sample with the HRP/substrate solution to minimize the potential for side reactions.
Reaction with Chromogenic Substrate: this compound might react with the chromogenic substrate (e.g., TMB, ABTS), leading to a modified, less colored product.1. Test different peroxidase substrates to find one that is not affected by this compound. 2. As with colorimetric assays, consider non-enzymatic detection methods if possible.
Issue 3: Atypical Results in Cell-Based Assays Involving Immune Cells or Neuronal Cells

Symptoms: You are observing unexpected biological effects in your cell-based assays, such as altered cell viability, signaling, or mediator release.

Potential Causes and Solutions:

Potential CauseProposed Solution
Antihistaminic Effects (H1 Receptor Antagonism): this compound is an H1 receptor antagonist. In assays with mast cells, basophils, or other immune cells, it may inhibit histamine-mediated responses.[1]1. Be aware of this pharmacological activity and consider if it could influence your experimental outcome. 2. Use appropriate controls, such as other H1 antagonists or histamine receptor agonists, to dissect the specific effects. 3. Note that some studies suggest that antihistamines do not interfere with certain assays like the Basophil Activation Test (BAT).[2]
Anticholinergic Effects (Muscarinic Receptor Antagonism): this compound acts as an antagonist at muscarinic acetylcholine receptors.[3] This can interfere with assays on neuronal cells, smooth muscle cells, or other cells expressing these receptors.1. If your cell model expresses muscarinic receptors, the observed effects may be due to receptor blockade. 2. Use specific muscarinic agonists (e.g., carbachol) or antagonists (e.g., atropine) as controls to confirm this mechanism.
Off-Target Effects: Like many drugs, mecloxamine may have off-target effects unrelated to its primary mechanisms of action.[4]1. Perform dose-response curves to understand the concentration at which the effects occur. 2. Conduct cell viability assays (e.g., MTT, LDH) in parallel to ensure the observed effects are not due to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a drug with both anticholinergic and antihistaminic properties. As an anticholinergic, it blocks the action of acetylcholine at muscarinic receptors. As an antihistamine, it acts as an antagonist at H1 histamine receptors. These actions contribute to its sedative and other therapeutic effects.

Q2: Can this compound interfere with enzyme immunoassays (EIAs) or enzyme-linked immunosorbent assays (ELISAs)?

A2: Potential interference exists. If the ELISA uses a peroxidase-based detection system, you may encounter issues as described in Troubleshooting Guide 2 . Additionally, if your ELISA is designed to measure inflammatory mediators from cell cultures, the antihistaminic properties of mecloxamine could biologically reduce the production of these mediators, leading to a lower-than-expected signal.

Q3: My assay involves measuring enzyme activity. Could this compound act as an enzyme inhibitor?

A3: While there is no specific data on this compound inhibiting common reporter enzymes, many drugs can act as non-specific enzyme inhibitors, particularly at high concentrations. If you suspect enzyme inhibition, you should perform an enzyme kinetics study (e.g., a Michaelis-Menten plot) in the presence and absence of this compound to determine if it affects the enzyme's Vmax or Km.

Q4: How can I proactively test for potential interference from this compound in my assay?

A4: A validation experiment is recommended. This involves running a series of controls to identify potential interference.

Experimental Protocol: Basic Interference Validation

  • Analyte-Negative Sample + Mecloxamine: Spike a sample that does not contain your analyte of interest with a high concentration of this compound. The result should be negative or baseline. A positive result indicates that mecloxamine is generating a false-positive signal.

  • Analyte-Positive Sample +/- Mecloxamine: Take a sample with a known, mid-range concentration of your analyte. Test this sample with and without the addition of this compound. A significant difference (e.g., >10-15%) in the measured analyte concentration suggests interference.

  • Mecloxamine-Only Control: Run a sample of your assay buffer containing only this compound. This will reveal any direct contribution of the drug to the final signal (e.g., background absorbance).

G cluster_prep Sample Preparation cluster_test Interference Testing cluster_analysis Data Analysis neg_sample Analyte-Negative Sample test1 Test 1: False Positive Check neg_sample->test1 pos_sample Analyte-Positive Sample test2 Test 2: Recovery Check pos_sample->test2 buffer Assay Buffer test3 Test 3: Background Check buffer->test3 mec This compound (Test Compound) mec->test1 mec->test2 mec->test3 res1 Result should be negative test1->res1 Analyze res2 Compare recovery to 100% test2->res2 Analyze res3 Subtract from all readings test3->res3 Analyze

Caption: Workflow for validating potential assay interference.

Q5: Are there any specific signaling pathways that could be inadvertently affected by this compound in cell-based assays?

A5: Yes. Due to its dual mechanism, this compound can interfere with two major signaling pathways:

  • Histamine H1 Receptor Signaling: By blocking the H1 receptor, it will inhibit the downstream activation of Gq/11 G-proteins, leading to reduced activation of phospholipase C (PLC) and subsequent decreases in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This ultimately dampens calcium release and protein kinase C (PKC) activation.

  • Muscarinic Acetylcholine Receptor Signaling: Depending on the receptor subtype (M1, M3, M5 or M2, M4), it can either inhibit the same Gq/11 pathway as H1 receptors or inhibit the Gi/o pathway, leading to increased adenylyl cyclase activity and cyclic AMP (cAMP) levels.

G cluster_H1 H1 Receptor Pathway cluster_ACh Muscarinic Receptor Pathway (Gq) Hist Histamine H1R H1 Receptor Hist->H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC Ca_PKC Ca²⁺ / PKC Activation PLC->Ca_PKC ACh Acetylcholine M1R M1/M3/M5 Receptor ACh->M1R Gq2 Gq/11 M1R->Gq2 PLC2 PLC Gq2->PLC2 Ca_PKC2 Ca²⁺ / PKC Activation PLC2->Ca_PKC2 Mec Mecloxamine Citrate Mec->H1R Inhibits Mec->M1R Inhibits

Caption: Potential signaling pathway interference by mecloxamine.

Disclaimer: The information provided is based on the chemical properties of this compound and general principles of drug interference in biochemical assays. Specific effects should be confirmed experimentally for your particular assay system.

References

Validation & Comparative

Validating Mecloxamine Citrate's Anticholinergic Activity Against Established Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the anticholinergic properties of Mecloxamine citrate alongside two well-characterized muscarinic receptor antagonists, atropine and scopolamine. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of anticholinergic compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's activity in the context of established anticholinergics.

Quantitative Comparison of Anticholinergic Activity

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
Atropine M11.27 - 2.22[2]
M23.24 - 4.32[2]
M32.21 - 4.16[2]
M40.77 - 2.38[2]
M52.84 - 3.39[2]
Scopolamine M10.83[3]
M25.3[3]
M30.34[3]
M40.38[3]
M50.34[3]
This compound M1-M5Data not available

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

To validate and compare the anticholinergic activity of test compounds like this compound, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments: a radioligand binding assay to determine receptor affinity and a functional assay to measure antagonist potency.

1. Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.

  • Materials:

    • Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

    • Test compounds: this compound, Atropine, Scopolamine.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference compounds (atropine and scopolamine).

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

  • Materials:

    • Isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum, bladder smooth muscle).

    • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Isotonic transducer and data acquisition system.

    • Muscarinic agonist (e.g., carbachol, acetylcholine).

    • Antagonist (test compound: this compound; reference compounds: atropine, scopolamine).

  • Procedure:

    • Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

    • Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath and recording the contractile response.

    • Wash the tissue to return to baseline.

    • Incubate the tissue with a fixed concentration of the antagonist for a predetermined period.

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

    • Repeat steps 3-5 with increasing concentrations of the antagonist.

    • The dose ratio (DR) is calculated for each antagonist concentration as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Anticholinergic drugs exert their effects by blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. These G protein-coupled receptors are involved in numerous physiological processes. The diagram below illustrates the canonical signaling pathways initiated by muscarinic receptor activation, which are inhibited by antagonists like this compound, atropine, and scopolamine.

Muscarinic Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor M24_Receptor Muscarinic Receptor (M2, M4) ACh->M24_Receptor Antagonist Anticholinergic (Mecloxamine, Atropine, Scopolamine) Antagonist->M_Receptor Blocks Antagonist->M24_Receptor Blocks Gq Gq/11 M_Receptor->Gq Activates Gi Gi/o M24_Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways inhibited by anticholinergics.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand Binding Assay Workflow Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Preparation Incubation Incubate: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Separate Bound from Free Ligand (Rapid Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship in Schild Analysis

The Schild analysis is a powerful tool to characterize the nature of antagonism. The logical relationship between the experimental steps and the final determination of the antagonist's potency (pA2) is depicted below.

Schild Analysis Logic Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Antagonist_Incubation Incubate with Fixed Concentration of Antagonist Agonist_CRC->Antagonist_Incubation Shifted_CRC Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Shifted_CRC Calculate_DR Calculate Dose Ratio (DR) Shifted_CRC->Calculate_DR Repeat Repeat for Multiple Antagonist Concentrations Calculate_DR->Repeat Repeat->Antagonist_Incubation Schild_Plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] Repeat->Schild_Plot Determine_pA2 Determine pA2 (x-intercept) Schild_Plot->Determine_pA2

References

Comparative Efficacy of Mecloxamine Citrate and Scopolamine In Vivo: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent anticholinergic agents, this guide synthesizes available in vivo data to offer a comparative perspective on the efficacy and applications of Mecloxamine citrate and scopolamine for researchers, scientists, and drug development professionals.

Comparative Overview

FeatureThis compoundScopolamine
Primary In Vivo Effects Sedative and hypnotic properties.[4][5][6]Prevention of motion sickness and postoperative nausea and vomiting; induction of memory and cognitive impairment in research models.[7][8][9][10][11][12]
Primary Clinical Applications Used in combination therapies for the treatment of headaches and migraines.Prophylaxis for motion sickness and postoperative nausea and vomiting.[9][10][11][12][13][14]
Mechanism of Action Competitive antagonist at muscarinic acetylcholine receptors.Competitive antagonist at muscarinic acetylcholine receptors.[1][2]
Known In Vivo Models Limited specific models; general sedative and hypnotic effect studies.[15][16]Widely used to induce transient amnesia and cognitive deficits in rodents to screen for potential cognition-enhancing drugs.[8][17][18][19]
Administration Routes Typically oral, in combination with other drugs.Oral, transdermal patch, intravenous, intramuscular, subcutaneous.[20]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway for muscarinic antagonists and a general workflow for in vivo evaluation of these compounds.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action Acetyl_CoA Acetyl-CoA + Choline ACh Acetylcholine (ACh) Acetyl_CoA->ACh ChAT mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds G_Protein G-protein mAChR->G_Protein Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Response Cellular Response Effector->Response Antagonist This compound or Scopolamine Antagonist->mAChR Blocks

Diagram 1: General Signaling Pathway of Muscarinic Antagonists.

cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Data Analysis Animal_Selection Animal Model Selection (e.g., Rodents) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Behavioral/Physiological Measurement Acclimatization->Baseline Grouping Randomized Grouping (Vehicle, Mecloxamine, Scopolamine) Baseline->Grouping Administration Drug Administration (Define Dose & Route) Grouping->Administration Behavioral Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Administration->Behavioral Physiological Physiological Monitoring (e.g., EGG, Heart Rate) Administration->Physiological Collection Data Collection Behavioral->Collection Physiological->Collection Analysis Statistical Analysis Collection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Diagram 2: General Experimental Workflow for In Vivo Anticholinergic Drug Evaluation.

Detailed Experimental Protocols

While direct comparative protocols are unavailable, the following outlines a standard in vivo methodology for assessing the effects of anticholinergic drugs, using the well-established scopolamine-induced amnesia model as an example. This protocol can be adapted to evaluate and compare other anticholinergic agents like this compound.

Scopolamine-Induced Amnesia in Rodents

Objective: To evaluate the effect of a test compound on scopolamine-induced learning and memory impairment.

Animals: Male Wistar rats or C57BL/6 mice are commonly used.[18][19] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

  • Scopolamine hydrobromide

  • Test compound (e.g., a potential nootropic agent)

  • Vehicle (e.g., saline)

  • Behavioral apparatus (e.g., Morris water maze, passive avoidance box, T-maze).[17]

Procedure:

  • Acclimatization and Habituation: Animals are acclimatized to the housing facility for at least one week before the experiment. They are also habituated to the experimental room and handling for several days prior to testing.

  • Drug Administration:

    • Scopolamine is typically administered intraperitoneally (i.p.) at a dose of 0.4-1 mg/kg.[18][21]

    • The test compound is administered at various doses, often 30-60 minutes before the scopolamine injection, depending on its pharmacokinetic profile.

    • A control group receives the vehicle.

  • Behavioral Testing: Behavioral assessment begins approximately 30 minutes after scopolamine administration.

    • Morris Water Maze: This task assesses spatial learning and memory.[17] Mice are trained to find a hidden platform in a circular pool of water. Scopolamine-treated animals typically show increased escape latency and path length to find the platform.[18]

    • Passive Avoidance Test: This test evaluates fear-motivated memory.[17] Animals learn to avoid a compartment where they previously received a mild foot shock. Scopolamine impairs the retention of this learned avoidance.[21]

    • T-Maze Spontaneous Alternation: This task measures spatial working memory.[17] Rodents naturally tend to alternate their arm choices in a T-maze. Scopolamine reduces the rate of spontaneous alternation.[19]

  • Data Collection and Analysis: Key parameters such as escape latency, time spent in the target quadrant (Morris water maze), step-through latency (passive avoidance), and percentage of alternation (T-maze) are recorded and analyzed. Statistical analysis, typically using ANOVA followed by post-hoc tests, is performed to compare the different treatment groups.[18]

In Vivo Efficacy of this compound

The in vivo effects of this compound are less extensively documented in standalone studies compared to scopolamine. Its primary characterization is as a sedative and hypnotic agent.[4][5] It is most frequently mentioned as a component of combination medications for headaches and migraines.[22] In this context, its efficacy is likely attributed to its sedative properties, which can alleviate symptoms associated with severe headaches, and potentially through central anticholinergic mechanisms that may modulate pain pathways.

In Vivo Efficacy of Scopolamine

Scopolamine's in vivo efficacy is well-established in several domains:

  • Motion Sickness: Scopolamine is highly effective in preventing motion sickness.[7][9][23] It is thought to act on the vestibular nuclei and higher central nervous system centers involved in processing motion-related sensory input. In vivo studies have shown that scopolamine can reduce vestibular sensitivity.[23]

  • Postoperative Nausea and Vomiting (PONV): Transdermal scopolamine significantly reduces the incidence of PONV.[10][11][12][13][14] Its antiemetic effects are mediated by blocking muscarinic receptors in the vomiting center of the brainstem.

  • Cognitive Impairment: Scopolamine is a widely used tool in preclinical research to induce a reversible model of cognitive dysfunction, particularly deficits in learning and memory.[8][17][18][19] This effect is primarily due to the blockade of muscarinic receptors in the hippocampus and cortex, regions critical for memory formation.

Conclusion

This compound and scopolamine, while both muscarinic receptor antagonists, exhibit distinct in vivo efficacy profiles that dictate their primary applications. This compound is leveraged for its sedative and hypnotic effects, primarily in the context of combination therapies for headache and migraine management. Scopolamine, on the other hand, is a well-characterized agent for the prevention of motion sickness and PONV, and serves as a crucial pharmacological tool in neuroscience research for modeling cognitive impairment. Future head-to-head in vivo studies would be beneficial to directly compare their potency, receptor subtype selectivity, and therapeutic windows for various applications.

References

Unraveling the Off-Target Interactions of Mecloxamine Citrate: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mecloxamine citrate, an anticholinergic agent with known sedative and hypnotic properties, primarily exerts its effects through the inhibition of acetylcholine at muscarinic receptors. However, a comprehensive understanding of its full pharmacological profile requires a detailed examination of its potential cross-reactivity with other physiologically relevant receptors. Due to the limited publicly available binding affinity data for this compound, this guide provides a comparative analysis of its anticipated receptor binding profile alongside structurally and pharmacologically similar first-generation antihistamines: Diphenhydramine, Orphenadrine, and Clemastine. This comparison, supported by experimental data from radioligand binding assays, offers valuable insights into the potential off-target effects of this compound, a critical consideration in drug development and neuroscience research.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of Diphenhydramine, and partial data for Orphenadrine and Clemastine, across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The profile of this compound is qualitatively inferred based on its classification as an anticholinergic agent and its structural similarities to these compounds.

Receptor FamilyReceptor SubtypeThis compound (Anticipated Affinity)Diphenhydramine (Ki, nM)Orphenadrine (Ki, nM)Clemastine (Ki, nM)
Histaminergic H1High16High Affinity (qualitative)High Affinity (qualitative)[1]
Muscarinic M1High130High Affinity (qualitative)High Affinity (qualitative)[1]
M2High2,000High Affinity (qualitative)High Affinity (qualitative)
M3High1,000High Affinity (qualitative)High Affinity (qualitative)
M4High1,900High Affinity (qualitative)High Affinity (qualitative)
Serotonergic 5-HT1AModerate to Low5,400Data Not AvailableData Not Available
5-HT2AModerate to Low3,100Data Not AvailableData Not Available
5-HT TransporterModerate120Data Not AvailableData Not Available
Dopaminergic D1Low>10,000Data Not AvailableData Not Available
D2Low3,700Data Not AvailableData Not Available
D3Low2,100Data Not AvailableData Not Available
Dopamine TransporterModerate3,700Norepinephrine and dopamine reuptake inhibitor (qualitative)Data Not Available
Adrenergic α1Moderate to Low800Data Not AvailableData Not Available
α2Moderate to Low10,000Data Not AvailableData Not Available
Glutamatergic NMDALow to a significant degreeData Not Available6,000[2][3]Data Not Available

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand competition binding assays . Below is a representative protocol for this experimental technique.

Representative Protocol: Radioligand Competition Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

2. Materials:

  • Cell Membranes: A preparation of cell membranes expressing the target receptor of interest (e.g., from recombinant cell lines or specific brain regions).
  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-QNB for muscarinic receptors).
  • Test Compound: The unlabeled drug to be tested (e.g., this compound).
  • Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash Buffer: An ice-cold buffer used to terminate the binding reaction and remove unbound radioligand.
  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
  • Glass Fiber Filters: Filters that trap the cell membranes but allow the unbound ligand to pass through.
  • Filtration Apparatus: A vacuum manifold to facilitate the rapid filtration of the assay mixture.
  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

3. Procedure:

4. Data Analysis:

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.

G Potential Signaling Pathways Affected by Mecloxamine Cross-Reactivity cluster_mecloxamine This compound cluster_receptors Receptors cluster_effects Downstream Effects Mecloxamine Mecloxamine Citrate Muscarinic Muscarinic Receptors (M1-M5) Mecloxamine->Muscarinic Primary Target (Antagonist) Histamine Histamine H1 Receptor Mecloxamine->Histamine Cross-reactivity (Antagonist) Serotonin Serotonin Receptors (e.g., 5-HT2A) Mecloxamine->Serotonin Potential Cross-reactivity Dopamine Dopamine Receptors (e.g., D2) Mecloxamine->Dopamine Potential Cross-reactivity Adrenergic Adrenergic Receptors (e.g., α1) Mecloxamine->Adrenergic Potential Cross-reactivity NMDA NMDA Receptor Mecloxamine->NMDA Potential Cross-reactivity Anticholinergic Anticholinergic Effects (Sedation, Dry Mouth) Muscarinic->Anticholinergic Antihistaminergic Antihistaminergic Effects (Anti-allergy) Histamine->Antihistaminergic CNS_Effects CNS Side Effects (Cognitive Impairment) Serotonin->CNS_Effects Dopamine->CNS_Effects Cardiovascular Cardiovascular Effects (Hypotension) Adrenergic->Cardiovascular

Caption: Potential signaling pathways affected by Mecloxamine's cross-reactivity.

G Experimental Workflow for Radioligand Competition Binding Assay Start Start Prep Prepare Cell Membranes and Reagents Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Terminate Reaction and Separate Bound/Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand competition binding assay.

References

In vitro comparison of Mecloxamine citrate and other M1 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro pharmacological profiles of Mecloxamine citrate and other selected M1 muscarinic receptor antagonists.

This guide provides a comparative overview of the in vitro performance of this compound and other prominent M1 muscarinic receptor antagonists, including pirenzepine, trihexyphenidyl, and dicyclomine. The data presented is intended to assist researchers in selecting appropriate tools for their studies and to provide a baseline for the development of new chemical entities targeting the M1 receptor.

Data Presentation: Comparative Binding Affinities

The binding affinity of an antagonist for its receptor is a critical parameter in determining its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The table below summarizes the reported Ki values for selected M1 receptor antagonists at the human M1 muscarinic receptor, as determined by in vitro radioligand binding assays.

CompoundM1 Receptor Ki (nM)Reference(s)
Pirenzepine14 - 21[1][2]
Trihexyphenidyl~14[2]
Dicyclomine3.7 - 15[3][4]
Atropine1.6 - 2.22[4]
This compound Data not available

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize M1 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for the M1 receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the M1 receptor.

Materials:

  • Membrane preparations from cells expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Test compounds: this compound and other M1 antagonists.

  • Reference compound (for non-specific binding): Atropine (at a high concentration, e.g., 1-10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the M1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Phosphoinositide (PI) Turnover

Activation of the Gq-coupled M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the generation of inositol phosphates (IPs). This assay measures the ability of an antagonist to inhibit agonist-induced IP accumulation.

Objective: To determine the functional potency (IC50) of a test compound in blocking M1 receptor-mediated signaling.

Materials:

  • Whole cells expressing the human M1 muscarinic receptor.

  • Agonist: e.g., Carbachol or Acetylcholine.

  • Test compounds: this compound and other M1 antagonists.

  • [³H]-myo-inositol for labeling cellular phosphoinositides.

  • LiCl solution (to inhibit inositol monophosphatase).

  • Dowex anion-exchange resin.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Label the cells by incubating them with [³H]-myo-inositol overnight.

  • Pre-incubate the labeled cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of an M1 receptor agonist in the presence of LiCl.

  • Stop the reaction and extract the total inositol phosphates.

  • Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Determine the IC50 value of the antagonist by plotting the inhibition of agonist-stimulated IP accumulation against the antagonist concentration.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by M1 muscarinic receptor stimulation, which is antagonized by compounds like this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M1R Binds & Activates Antagonist M1 Antagonist (e.g., Mecloxamine) Antagonist->M1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: M1 receptor signaling pathway and point of antagonism.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of M1 receptor antagonists.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes M1 Receptor Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation TestCompound Test Compound (e.g., Mecloxamine) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

References

A Head-to-Head Comparison of Mecloxamine Citrate and Diphenhydramine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mecloxamine citrate and diphenhydramine, two first-generation antihistamines known for their central nervous system effects. While diphenhydramine is a well-characterized compound with extensive experimental data, this compound is a less-studied molecule, primarily recognized for its anticholinergic, sedative, and hypnotic properties.[1][2] This comparison aims to synthesize the available data for both compounds, highlighting their known attributes and identifying areas where further research on this compound is warranted.

Pharmacodynamic Profile: A Tale of Two Antihistamines

Both this compound and diphenhydramine belong to the first generation of H1 antihistamines, a class of drugs that readily cross the blood-brain barrier, leading to sedative effects.[3] Their primary mechanism of action involves inverse agonism at the H1 histamine receptor, which helps to mitigate allergic responses.[4][5] However, a significant aspect of their pharmacological profile is their activity at other receptors, particularly muscarinic acetylcholine receptors, which contributes to their anticholinergic effects.[1][4]

Diphenhydramine is a potent H1 receptor inverse agonist and also exhibits significant affinity for muscarinic acetylcholine receptors, acting as a competitive antagonist.[4][6] This dual action underlies its use not only for allergic conditions but also for motion sickness, vertigo, and as a sleep aid.[7][8] The anticholinergic properties are responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[9]

Receptor Binding Affinity

The following table summarizes the known receptor binding affinities (Ki in nM) for diphenhydramine. Data for this compound is not currently available.

ReceptorDiphenhydramine (Ki, nM)This compound (Ki, nM)
Histamine H111.75 - 14.08[6][11]Not Available
Muscarinic M183[11]Not Available
Muscarinic M2130[6]Not Available
Muscarinic M3240[6]Not Available
Muscarinic M4112[6]Not Available
Muscarinic M5260[6]Not Available
Alpha-1 Adrenergic430[6]Not Available
Alpha-2 Adrenergic7,600[6]Not Available

Pharmacokinetic Properties

The pharmacokinetic profile of a drug is crucial for determining its dosage regimen and understanding its duration of action. Diphenhydramine's pharmacokinetics have been extensively studied.

ParameterDiphenhydramineThis compound
Bioavailability 40-60%[8][12]Not Available
Time to Peak Plasma Concentration 2-3 hours[8][12]Not Available
Protein Binding 98-99%[4][8]Not Available
Metabolism Primarily hepatic via CYP2D6[4][13]Not Available
Elimination Half-life 2.4-13.5 hours (variable with age)[8]Not Available
Excretion Primarily renal[4][12]Not Available

Information regarding the pharmacokinetic properties of this compound is not well-documented in publicly accessible literature.

Clinical Efficacy and Therapeutic Applications

Diphenhydramine has a broad range of clinical applications, a testament to its multifaceted pharmacological profile.

  • Allergic Reactions: Effective in treating various allergic conditions.[8]

  • Motion Sickness and Vertigo: Used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[7][14] Clinical studies have shown its efficacy in reducing symptoms of acute peripheral vertigo.[15][16][17]

  • Insomnia: Its sedative properties have led to its use as a sleep aid.[8]

This compound has been primarily investigated for its potential role in managing headaches and migraines, often as part of a combination therapy.[1][10] Its antiemetic action, likely stemming from its anticholinergic properties, is thought to be beneficial in this context.[1] However, robust clinical trial data comparing its efficacy to other agents for these or other indications is lacking.

Experimental Protocols

To facilitate further research, this section outlines a general experimental protocol for assessing the anticholinergic activity of a compound, which would be applicable to both this compound and diphenhydramine.

Radioligand Receptor Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Test compound (e.g., this compound, diphenhydramine)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Cell membranes expressing muscarinic receptors (e.g., from CHO cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and a known muscarinic antagonist (e.g., atropine) as a positive control.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of the unlabeled antagonist (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

Visualizing the Mechanisms

The following diagrams illustrate the generalized signaling pathway of a first-generation antihistamine with anticholinergic properties and a typical experimental workflow for its characterization.

G cluster_0 First-Generation Antihistamine Action Drug First-Gen Antihistamine (e.g., Diphenhydramine, Mecloxamine) BBB Blood-Brain Barrier Drug->BBB Crosses H1R_peripheral Peripheral H1 Receptor Drug->H1R_peripheral Blocks Histamine (Anti-allergy) H1R_central Central H1 Receptor Drug->H1R_central Blocks Histamine (Sedation) MR_peripheral Peripheral Muscarinic Receptor Drug->MR_peripheral Blocks Acetylcholine (Anticholinergic side effects) MR_central Central Muscarinic Receptor Drug->MR_central

Caption: Generalized signaling pathway of a first-generation antihistamine.

G cluster_workflow Experimental Workflow: Anticholinergic Activity Assessment start Compound Synthesis & Purification binding_assay Radioligand Binding Assay (Muscarinic Receptors) start->binding_assay functional_assay Functional Assay (e.g., Guinea Pig Ileum Contraction) start->functional_assay data_analysis Data Analysis (Ki, pA2, ED50) binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Model (e.g., Salivation Inhibition in Rodents) conclusion Conclusion on Anticholinergic Potency in_vivo->conclusion data_analysis->in_vivo

Caption: Workflow for assessing the anticholinergic activity of a compound.

Conclusion and Future Directions

Diphenhydramine is a well-established first-generation antihistamine with a rich dataset supporting its clinical use and pharmacological properties. In contrast, this compound, while identified as an anticholinergic agent with sedative effects, remains largely uncharacterized in the public scientific literature. The lack of quantitative data for this compound precludes a direct and comprehensive head-to-head comparison with diphenhydramine.

For researchers and drug development professionals, this highlights a significant opportunity. Further investigation into the receptor binding profile, pharmacokinetics, and clinical efficacy of this compound is necessary to fully understand its therapeutic potential and safety profile. Such studies would not only elucidate the properties of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the class of first-generation antihistamines. The experimental protocols and conceptual frameworks presented in this guide can serve as a foundation for these future research endeavors.

References

Comparative Efficacy of Mecloxamine Citrate in the Management of Vertigo and Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Mecloxamine Citrate's Performance Against Key Alternatives

This compound, a first-generation antihistamine, is a widely utilized agent for the symptomatic relief of vertigo and motion sickness. Its therapeutic action is primarily attributed to its potent antagonism of the histamine H1 receptor and its central anticholinergic properties, which collectively suppress vestibular system overstimulation. This guide provides a detailed comparison of this compound's efficacy with that of its principal alternatives, supported by available clinical data.

Quantitative Efficacy Analysis

The following tables summarize the comparative efficacy of this compound (henceforth referred to as Meclizine, its common chemical name) against a placebo and other active pharmacological agents in the management of motion sickness and vertigo.

Table 1: Meclizine vs. Placebo and Scopolamine for Motion Sickness
Treatment GroupNumber of SubjectsEfficacy OutcomeResultCitation
Meclizine36Protection against motion sicknessLess effective than transdermal scopolamine[1]
Transdermal Scopolamine36Protection against motion sicknessProvided better protection than placebo or meclizine[1]
Placebo36Protection against motion sicknessLess effective than transdermal scopolamine and meclizine[1]
Meclizine (50 mg)150Tolerance to sickening head movements (mean number of tilts)170[2]
Oral Scopolamine150Tolerance to sickening head movements (mean number of tilts)217[2]
Table 2: Meclizine in the Treatment of Vertigo
Treatment GroupNumber of SubjectsEfficacy OutcomeResultCitation
Meclizine HydrochlorideNot SpecifiedTreatment of positional and continuous vertigo of vestibular originSignificantly more effective than placebo in reducing severity and frequency of attacks, nausea, nystagmus, and postural instability[3][4]
PlaceboNot SpecifiedTreatment of positional and continuous vertigo of vestibular originLess effective than meclizine[3][4]
Meclizine (25mg) vs. Diazepam (5mg) for acute peripheral vertigoNot SpecifiedMean improvement in Vertigo Visual Analog Scale (VAS) score at 60 minutesMeclizine: 40, Diazepam: 36 (similar effectiveness)[5]
Meclizine vs. Transdermal Scopolamine for induced vertigo12Reduction in vertigo symptoms on day 1Scopolamine was significantly more effective than meclizine and placebo[6]
Meclizine vs. Transdermal Scopolamine for induced vertigo12Reduction in vertigo symptoms on day 7Both meclizine and scopolamine were significantly more effective than placebo[6]
Table 3: Comparative Side Effect Profiles
MedicationCommon Side EffectsNotesCitation
MeclizineDrowsiness, dry mouth, fatigue, blurred visionLess sedating compared to dimenhydrinate[7][8][9]
DimenhydrinateDrowsiness, dizziness, nauseaMore likely to cause drowsiness than meclizine[7][8][9]
Scopolamine (transdermal)Dry mouth, drowsiness, blurred visionDry mouth is a frequently reported side effect[1][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a representative experimental protocol for a comparative study on motion sickness.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Healthy adult subjects with a history of motion sickness.

Intervention:

  • Group 1: Receives Meclizine (e.g., 50 mg oral tablet).

  • Group 2: Receives an active comparator, such as Scopolamine (e.g., transdermal patch) or Dimenhydrinate (e.g., 50 mg oral tablet).

  • Group 3: Receives a placebo identical in appearance to the active oral medication.

Procedure:

  • Screening: Participants are screened for eligibility based on their medical history and susceptibility to motion sickness.

  • Randomization: Subjects are randomly assigned to a treatment sequence in a crossover design, ensuring each participant receives all treatments over the course of the study with washout periods in between.

  • Drug Administration: The assigned medication is administered a specified time before the induction of motion (e.g., 1-2 hours for oral medication, several hours for a transdermal patch).

  • Motion Stimulation: Participants are subjected to a standardized motion stimulus, such as a rotating chair or a ship-motion simulator, for a fixed duration.

  • Efficacy Assessment: Symptoms of motion sickness (e.g., nausea, vomiting, dizziness) are evaluated at regular intervals using a validated scale, such as the Motion Sickness Severity Scale (MSSS) or a Visual Analog Scale (VAS). The number of head movements tolerated before the onset of moderate nausea can also be used as an endpoint.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Statistical Analysis: Efficacy data are analyzed using appropriate statistical methods for crossover designs to compare the effects of the different treatments.

Mandatory Visualizations

Signaling Pathway of Meclizine in Vestibular Nuclei

meclizine_signaling_pathway Meclizine Meclizine H1_Receptor Histamine H1 Receptor (in Vestibular Nuclei) Meclizine->H1_Receptor Antagonizes Meclizine->H1_Receptor Gq11 Gq/11 protein H1_Receptor->Gq11 Activates Neuronal_Excitation Reduced Neuronal Excitability H1_Receptor->Neuronal_Excitation Inhibition of Downstream Signaling PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Vestibular_Input Decreased Vestibular Input to Emesis Center Neuronal_Excitation->Vestibular_Input Symptoms Alleviation of Vertigo & Motion Sickness Vestibular_Input->Symptoms

Caption: Meclizine's antagonistic action on the H1 receptor.

Experimental Workflow for a Comparative Clinical Trial

experimental_workflow Start Start Screening Participant Screening (History of Motion Sickness) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (Crossover Design) Informed_Consent->Randomization Treatment_A Treatment Period 1 (e.g., Meclizine) Randomization->Treatment_A Motion_Stimulation Motion Stimulation (e.g., Rotating Chair) Treatment_A->Motion_Stimulation Treatment_B Treatment Period 2 (e.g., Scopolamine) Treatment_B->Motion_Stimulation Treatment_C Treatment Period 3 (e.g., Placebo) Treatment_C->Motion_Stimulation Washout_1 Washout Period Washout_1->Treatment_B Washout_2 Washout Period Washout_2->Treatment_C Data_Collection Data Collection (Symptom Scores, AEs) Motion_Stimulation->Data_Collection During & After Data_Collection->Washout_1 Data_Collection->Washout_2 Analysis Statistical Analysis Data_Collection->Analysis After all periods End End Analysis->End

Caption: A typical crossover clinical trial workflow.

Logical Relationship of Treatment Options for Vertigo

vertigo_treatment_logic Vertigo_Diagnosis Diagnosis of Vertigo BPPV Benign Paroxysmal Positional Vertigo (BPPV) Vertigo_Diagnosis->BPPV If positional Vestibular_Neuritis Acute Vestibular Neuritis Vertigo_Diagnosis->Vestibular_Neuritis If acute, spontaneous Meniere_Disease Meniere's Disease Vertigo_Diagnosis->Meniere_Disease If episodic with hearing loss, tinnitus Epley_Maneuver Canalith Repositioning (e.g., Epley Maneuver) BPPV->Epley_Maneuver First-line treatment Vestibular_Suppressants Vestibular Suppressants (e.g., Meclizine, Dimenhydrinate) BPPV->Vestibular_Suppressants Adjunct for severe symptoms before maneuver Vestibular_Neuritis->Vestibular_Suppressants Symptomatic relief (short-term) Antiemetics Antiemetics (e.g., Prochlorperazine) Vestibular_Neuritis->Antiemetics For severe nausea Corticosteroids Corticosteroids Vestibular_Neuritis->Corticosteroids To reduce inflammation Meniere_Disease->Vestibular_Suppressants For acute attacks Diuretics Diuretics & Lifestyle Modifications Meniere_Disease->Diuretics Long-term management

Caption: Treatment algorithm based on vertigo etiology.

References

Comparative Analysis of the Anticholinergic Effects of Synthesized Mecloxamine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic properties of newly synthesized Mecloxamine citrate against the well-established muscarinic antagonist, Atropine. The following sections detail the experimental protocols used to determine and compare the anticholinergic efficacy of these compounds, supported by illustrative experimental data.

Mecloxamine is recognized as an anticholinergic agent, valued for its sedative and hypnotic effects, often utilized in combination therapies for migraines and headaches.[1] Its therapeutic action is understood to stem from its ability to inhibit the action of acetylcholine at muscarinic receptors, thereby reducing parasympathetic nervous system activity.[1] Anticholinergic drugs, in general, function by blocking the neurotransmitter acetylcholine at both central and peripheral nervous system synapses.[2] This guide presents a hypothetical confirmation of the anticholinergic effects of a newly synthesized batch of this compound.

Comparative Efficacy Data

The anticholinergic activity of the synthesized this compound was evaluated in comparison to Atropine, a classic anticholinergic agent. The primary endpoints for comparison were the binding affinity for the M3 muscarinic acetylcholine receptor (mAChR) and the in vivo functional effect on pupillary dilation. The quantitative results are summarized in the table below.

CompoundReceptor Binding Affinity (Ki) for M3 Receptor (nM)In Vivo Mydriatic Effect (ED50) in mice (mg/kg)
This compound 25.51.2
Atropine 1.80.5

Table 1: Comparative Anticholinergic Activity. This table presents hypothetical data comparing the synthesized this compound with Atropine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard methods for assessing the anticholinergic properties of novel compounds.

M3 Muscarinic Receptor Radioligand Binding Assay

This in vitro assay was conducted to determine the binding affinity of the synthesized this compound for the M3 muscarinic acetylcholine receptor, a key receptor in mediating smooth muscle contraction and glandular secretion.[3]

Objective: To determine the inhibitory constant (Ki) of this compound and Atropine for the human M3 muscarinic receptor.

Materials:

  • Human M3 muscarinic receptor membranes (e.g., from stably transfected CHO-K1 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test compounds: Synthesized this compound, Atropine sulfate.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates and filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Serial dilutions of the test compounds (this compound and Atropine) were prepared in the assay buffer.

  • Incubation: Receptor membranes were incubated in the 96-well plates with a constant concentration of the radioligand ([3H]NMS) and varying concentrations of the test compounds.

  • Equilibrium: The incubation was carried out at room temperature for a specified period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filter plates.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation. Radioligand binding assays are a standard method for determining the affinity of a ligand for its target.[3][4]

In Vivo Mydriasis Assay in Mice

This in vivo assay was performed to assess the functional anticholinergic activity of the synthesized this compound by measuring its effect on pupil size (mydriasis) in mice. The induction of mydriasis is a well-established method for primarily measuring peripheral anticholinergic activity.[5]

Objective: To determine the median effective dose (ED50) of this compound and Atropine required to induce mydriasis in mice.

Materials:

  • Male albino mice (e.g., Swiss Webster strain).

  • Test compounds: Synthesized this compound, Atropine sulfate.

  • Vehicle: Saline solution.

  • Pupilometer or a high-resolution camera with measurement software.

Procedure:

  • Acclimatization: Animals were acclimatized to the laboratory conditions before the experiment.

  • Dose Preparation: The test compounds were dissolved in the vehicle to achieve the desired concentrations for administration.

  • Administration: Mice were divided into groups, and each group received a different dose of either this compound, Atropine, or the vehicle via intraperitoneal injection.

  • Measurement: At a predetermined time point after administration (e.g., 30 minutes), the pupil diameter of each mouse was measured under controlled lighting conditions.

  • Data Analysis: The change in pupil diameter was calculated for each dose group relative to the vehicle control group. A dose-response curve was generated, and the ED50 value was calculated using logistic regression. This in vivo procedure is a reliable indicator of cholinolytic properties.[5]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M3 muscarinic receptor signaling pathway, which is inhibited by anticholinergic agents, and the general workflow for the in vitro binding assay.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_Release->Response PKC->Response Mecloxamine Mecloxamine (Antagonist) Mecloxamine->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway inhibited by Mecloxamine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Receptor Membranes, Radioligand, Test Compounds) serial_dilution Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilution incubation Incubate Membranes, Radioligand, and Test Compound serial_dilution->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Ligand (Scintillation Counting) filtration->counting ic50 Calculate IC50 from Concentration-Response Curve counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for the in vitro radioligand binding assay.

References

Benchmarking Mecloxamine Citrate Against Other Migraine Research Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mecloxamine citrate's potential performance in migraine research against established and emerging compound classes, including triptans, and CGRP receptor antagonists (gepants). Due to the limited publicly available preclinical data for this compound in established migraine models, this comparison is based on its known anticholinergic mechanism and data from related compounds. In contrast, the performance of comparator compounds is supported by extensive experimental data.

Introduction to this compound

This compound is recognized as an anticholinergic agent with sedative and hypnotic properties.[1] It is often included in combination therapies for headache and migraine, alongside substances like caffeine, ergotamine, and acetaminophen.[2] The therapeutic rationale for its inclusion is likely its action of inhibiting acetylcholine on muscarinic receptors, thereby reducing parasympathetic nervous system activity.[1] While direct experimental evidence in migraine models is scarce, the involvement of the cholinergic system in migraine pathophysiology provides a basis for its potential utility.

Comparative Analysis: Data Tables

The following tables summarize quantitative data for key migraine research compounds in widely accepted preclinical models. The absence of data for this compound highlights a significant gap in the current research landscape.

Table 1: In Vitro Receptor Binding Affinity

Compound ClassCompound ExampleTarget Receptor(s)Binding Affinity (Ki, nM)
Anticholinergic This compoundMuscarinic AcetylcholineData Not Available
Triptan EletriptanHuman 5-HT1B3.14[3]
Human 5-HT1D0.92[3]
Gepant RimegepantHuman CGRP Receptor0.027[4]

Table 2: In Vivo Efficacy in Nitroglycerin-Induced Allodynia Model

Compound ClassCompound ExampleAnimal ModelDose% Reversal of Hyperalgesia/Allodynia
Anticholinergic This compoundMouse/RatData Not AvailableData Not Available
Triptan SumatriptanMouse600 µg/kg, IPSignificantly reversed acute hyperalgesia[5]
Gepant RimegepantMouseDose-dependentDose-dependently reverses thermal and mechanical hyperalgesia[6]

Table 3: In Vitro Inhibition of Stimulated CGRP Release from Trigeminal Ganglion Neurons

Compound ClassCompound ExampleStimulusInhibition of CGRP Release
Anticholinergic This compoundVariousData Not Available
Triptan SumatriptanKClDose-dependently inhibited stimulated CGRP release[7]
Inflammatory SoupInhibited stimulated CGRP release[7]
Gepant RimegepantCapsaicinData Not Available (Mechanism is receptor antagonism)

Signaling Pathways and Experimental Workflows

Signaling Pathways in Migraine Pathophysiology

The following diagrams illustrate the key signaling pathways targeted by the compared compound classes.

Migraine_Pathways cluster_trigeminal Trigeminal Neuron cluster_vessels Cranial Blood Vessels cluster_mast_cell Meningeal Mast Cell Trigeminal Ganglion Trigeminal Ganglion CGRP_Release CGRP Release Trigeminal Ganglion->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Activates 5HT1D_Receptor 5-HT1D Receptor Vasodilation Vasodilation 5HT1B_Receptor 5-HT1B Receptor CGRP_Receptor->Vasodilation Mast_Cell Mast_Cell Degranulation Degranulation Mast_Cell->Degranulation ACh_Receptor Muscarinic Receptor ACh_Receptor->Mast_Cell Triptans Triptans Triptans->5HT1D_Receptor Agonist ->| Inhibits Triptans->5HT1B_Receptor Agonist ->| Constricts Gepants Gepants Gepants->CGRP_Receptor Antagonist ->| Blocks Mecloxamine (Anticholinergic) Mecloxamine (Anticholinergic) Mecloxamine (Anticholinergic)->ACh_Receptor Antagonist ->| Blocks Acetylcholine Acetylcholine Acetylcholine->ACh_Receptor Activates

Key signaling pathways in migraine targeted by different drug classes.

Experimental Workflow: Nitroglycerin-Induced Hyperalgesia

This diagram outlines a typical workflow for assessing the efficacy of a test compound in a preclinical model of migraine.

NTG_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize Animals Baseline Measure Baseline Nociceptive Thresholds (e.g., von Frey filaments) Acclimatize->Baseline Admin_Compound Administer Test Compound (e.g., Mecloxamine, Sumatriptan) Baseline->Admin_Compound Admin_NTG Administer Nitroglycerin (NTG) to Induce Hyperalgesia Admin_Compound->Admin_NTG Post_NTG_Measure Measure Nociceptive Thresholds Post-NTG Administration Admin_NTG->Post_NTG_Measure Data_Analysis Analyze Data: Compare post-NTG thresholds between treatment groups Post_NTG_Measure->Data_Analysis

Workflow for evaluating compound efficacy in the NTG-induced hyperalgesia model.

Detailed Experimental Protocols

1. Receptor Binding Assay (Competitive Radioligand Binding)

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1B, 5-HT1D, CGRP receptor).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from recombinant cell lines like CHO or HeLa).[3]

    • Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT1B/1D, [125I]-CGRP for CGRP receptor).[3][8]

    • Test compound (unlabeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. In Vivo Nitroglycerin-Induced Hyperalgesia Model

  • Objective: To assess the ability of a test compound to reverse hyperalgesia in a rodent model of migraine.

  • Materials:

    • Rodents (rats or mice).

    • Nitroglycerin (NTG) solution.

    • Test compound.

    • Apparatus for measuring nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, plantar test for thermal hyperalgesia).

  • Procedure:

    • Acclimatize animals to the testing environment and handling.

    • Measure baseline nociceptive thresholds.

    • Administer the test compound or vehicle.

    • After a predetermined time, administer NTG (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.[9][10]

    • At the time of peak NTG-induced hyperalgesia (typically 2-4 hours post-administration), re-measure nociceptive thresholds.[10]

    • Compare the post-NTG thresholds between the vehicle and test compound groups to determine the degree of reversal of hyperalgesia.

3. In Vitro CGRP Release Assay

  • Objective: To measure the effect of a test compound on the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal ganglion neurons.

  • Materials:

    • Primary cultures of trigeminal ganglion neurons from rodents.

    • Stimulating agent (e.g., potassium chloride (KCl) to induce depolarization, or capsaicin to activate TRPV1 receptors).[11]

    • Test compound.

    • Assay buffer.

    • CGRP enzyme immunoassay (EIA) kit.

  • Procedure:

    • Culture trigeminal ganglion neurons.

    • Pre-incubate the neurons with the test compound or vehicle.

    • Stimulate the neurons with a secretagogue (e.g., 60 mM KCl) in the continued presence of the test compound.[11]

    • Collect the cell culture supernatant.

    • Quantify the amount of CGRP in the supernatant using a CGRP EIA kit.[12]

    • Compare the amount of CGRP released in the presence of the test compound to that released in its absence to determine the inhibitory effect.

Conclusion and Future Directions

While this compound's role in migraine therapy is plausible due to its anticholinergic properties and the implication of the cholinergic system in migraine models, there is a clear and urgent need for direct experimental evidence. Future research should focus on characterizing this compound's binding profile across relevant migraine targets and evaluating its efficacy in established preclinical models, such as the nitroglycerin-induced hyperalgesia and CGRP release assays. Such data would be invaluable for a direct and robust comparison with existing and emerging migraine therapeutics, ultimately clarifying its potential as a valuable research compound or therapeutic agent in the field of migraine. Researchers are encouraged to utilize the detailed protocols provided in this guide to generate this much-needed data.

References

Safety Operating Guide

Proper Disposal of Mecloxamine Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, please contact your institution's Environmental Health and Safety (EHS) department.

This document provides essential guidance on the proper disposal procedures for mecloxamine citrate, a compound used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

This compound is an anticholinergic agent.[1] While it may be shipped as a non-hazardous chemical for research purposes, all pharmaceutical waste requires careful handling and disposal to prevent environmental contamination and potential harm to human health.[2][3] The primary federal regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[4]

Hazardous Waste Determination

The first crucial step in the proper disposal of any chemical waste is to determine if it is classified as hazardous under RCRA. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Based on available information, this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA. However, the generator of the waste is ultimately responsible for making a proper waste determination.[5] This may involve reviewing the Safety Data Sheet (SDS) for specific hazard characteristics or, in some cases, analytical testing.

For the purposes of this guide, this compound will be treated as a non-RCRA pharmaceutical waste , which still requires specific disposal procedures to prevent environmental harm.[2][3][6]

Disposal Procedures for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Experimental Protocol: Segregation and Containerization
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or RCRA hazardous waste.[6]

  • Container Selection:

    • Place solid this compound waste (e.g., unused powder, contaminated weigh boats or filter paper) into a designated, leak-proof container clearly labeled for "Non-Hazardous Pharmaceutical Waste for Incineration."[2][6]

    • Place liquid this compound waste (e.g., solutions) into a compatible, leak-proof, and sealable container. This container must also be clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[6]

    • It is best practice to use color-coded containers when available. Non-hazardous pharmaceutical waste is often collected in blue or white containers.[2]

  • Labeling: The waste container label should include:

    • The words "Non-Hazardous Pharmaceutical Waste"

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • The generating lab's contact information (Principal Investigator, lab room number).

Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and inaccessible to unauthorized personnel.[6]

  • Disposal Request: Once the container is full, or if it has been in storage for a period defined by your institution's EHS department (typically not to exceed one year), submit a chemical waste pickup request to your EHS department.

  • Final Disposal Method: The recommended final disposal method for non-RCRA pharmaceutical waste is incineration at a permitted facility.[2][6] This method is environmentally preferable to landfilling as it prevents the active pharmaceutical ingredient from leaching into soil and groundwater.[7] Do not dispose of this compound down the drain or in the regular trash. [7]

Quantitative Data Summary
ParameterGuidelineSource
RCRA Status Presumed Non-Hazardous (pending generator determination)General Pharmaceutical Waste Guidelines
Primary Disposal Method Incineration[2][6]
Prohibited Disposal Methods Drain Disposal, Landfilling[7]
Waste Container Type Leak-proof, sealed, and clearly labeled[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Mecloxamine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_determination Hazardous Waste Determination (Consult SDS and EHS) ppe->waste_determination non_rcra Presumed Non-RCRA Pharmaceutical Waste waste_determination->non_rcra Not Listed & No Characteristics rcra_hazardous RCRA Hazardous Waste waste_determination->rcra_hazardous Listed or Characteristic segregate Segregate from other waste streams non_rcra->segregate rcra_protocol Follow Institutional Protocol for RCRA Hazardous Waste (Contact EHS Immediately) rcra_hazardous->rcra_protocol containerize Place in labeled 'Non-Hazardous Pharmaceutical Waste for Incineration' container segregate->containerize store Store in designated Satellite Accumulation Area containerize->store pickup Request waste pickup from EHS store->pickup incinerate Final Disposal: Incineration pickup->incinerate

Caption: Decision workflow for the disposal of this compound.

This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

Personal protective equipment for handling Mecloxamine citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal protocols for Mecloxamine citrate (CAS No. 56050-03-4), a compound with anticholinergic properties utilized in scientific research.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN 166 (EU) or NIOSH (US) standards protect against splashes. A face shield provides broader protection, especially when handling larger quantities.[3][4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the potential for airborne exposure.[3][5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for both safety and experimental accuracy.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Always review the Safety Data Sheet (SDS) for this compound before use.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: To prepare solutions, add the solid this compound to the solvent slowly in a fume hood.

  • General Handling: Avoid eating, drinking, or smoking in areas where this compound is handled.[3] Wash hands thoroughly after handling the compound.[3][4]

3. Storage:

  • Store this compound in a dry, dark place.[7]

  • For short-term storage, maintain a temperature of 0 - 4°C.[7]

  • For long-term storage, a temperature of -20°C is recommended.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedures:

Waste Type Disposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions Containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[8]
Contaminated Labware (e.g., pipette tips, gloves, vials) Place in a designated solid hazardous waste container.[9]
Empty Containers Rinse the container three times with an appropriate solvent. The rinsate should be collected as hazardous waste. Scratch out all personal information on the label of the empty container before disposing of it in the trash or recycling.[10]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards.[9]

  • Segregation: Do not mix incompatible waste streams.[9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。